4-Ethoxybiphenyl-4'-boronic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[4-(4-ethoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-2-18-14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(16)17/h3-10,16-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFXATWYKJBSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584295 | |
| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-29-2 | |
| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxybiphenyl-4'-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybiphenyl-4'-boronic acid is a valuable bifunctional organic compound that serves as a key building block in modern organic synthesis. Its structure, featuring a biphenyl core with an ethoxy group and a boronic acid moiety, makes it a versatile reagent in the construction of complex molecular architectures. The boronic acid functional group is particularly significant for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. The ethoxy group can modulate the electronic properties and solubility of the molecule and its derivatives. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for its practical application in research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a 4-ethoxybiphenyl intermediate via a Suzuki-Miyaura coupling reaction. This is followed by a Miyaura borylation to introduce the boronic acid functionality.
Part 1: Suzuki-Miyaura Coupling for 4-Ethoxybiphenyl Intermediate
The initial step focuses on the creation of the 4-ethoxybiphenyl scaffold. This is efficiently accomplished by the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoanisole, which is structurally similar to the required 4-bromophenetole) with a corresponding arylboronic acid (e.g., phenylboronic acid). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Experimental Protocol: Synthesis of 4-Ethoxybiphenyl
-
Materials:
-
4-Bromophenetole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Tricyclohexylphosphine (PCy₃) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 ratio, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromophenetole, phenylboronic acid, and potassium phosphate.
-
Add the palladium catalyst and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude 4-ethoxybiphenyl.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Part 2: Miyaura Borylation of 4-Ethoxybiphenyl
The second key transformation is the introduction of the boronic acid group onto the 4'-position of the 4-ethoxybiphenyl intermediate. The Miyaura borylation reaction is a robust and widely used method for this purpose, employing a palladium catalyst and a boron source, typically bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol: Synthesis of this compound Pinacol Ester
-
Materials:
-
4-Bromo-4'-ethoxybiphenyl (prepared from the previous step or a similar Suzuki coupling) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine 4-bromo-4'-ethoxybiphenyl, bis(pinacolato)diboron, and potassium acetate.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous and degassed 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is the pinacol ester of this compound, which can be purified by column chromatography.
-
-
Deprotection to the Boronic Acid:
-
The purified pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or by transesterification with a diol under acidic conditions.
-
Alternatively, purification can sometimes be achieved by recrystallization of the crude boronic acid from a suitable solvent system.[1]
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are expected for the aromatic protons, the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), and the acidic protons of the boronic acid group, which may be broad or exchange with solvent protons. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to complex NMR spectra.[1] Running the NMR in a solvent like DMSO-d₆ can help in observing the boronic acid protons.
-
¹³C NMR: Carbon-13 NMR is used to identify all the unique carbon atoms in the molecule. The spectrum will show distinct signals for the aromatic carbons, the carbons of the ethoxy group, and a characteristic broad signal for the carbon atom attached to the boron atom.
Mass Spectrometry (MS):
Mass spectrometry is a powerful technique for determining the molecular weight of the compound and providing evidence of its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing boronic acids. The mass spectrum is expected to show the molecular ion peak ([M]+ or [M]-) and potentially fragments corresponding to the loss of water or other small groups.
Physical Properties
-
Melting Point: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity. The melting point of the analogous 4'-methoxybiphenyl-4-boronic acid is reported to be around 190 °C.
-
Appearance: The purified this compound is expected to be a white to off-white solid.
Predicted Characterization Data
The following tables summarize the predicted quantitative data for this compound based on the known data for the closely related 4'-methoxybiphenyl-4-boronic acid and general spectroscopic principles.
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₅BO₃ |
| Molecular Weight | 242.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be similar to the methoxy analog (~190 °C) |
Table 1: Predicted Physical and Molecular Properties
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 (broad s) | broad singlet | 2H | B(OH)₂ |
| ~7.8 (d) | doublet | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.6 (d) | doublet | 2H | Ar-H (meta to -B(OH)₂) |
| ~7.5 (d) | doublet | 2H | Ar-H (ortho to -OEt) |
| ~7.0 (d) | doublet | 2H | Ar-H (meta to -OEt) |
| ~4.1 (q) | quartet | 2H | -OCH₂CH₃ |
| ~1.4 (t) | triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~159 | Ar-C (para to biphenyl, attached to -OEt) |
| ~143 | Ar-C (ipso-biphenyl) |
| ~137 | Ar-C (ipso-biphenyl) |
| ~135 | Ar-CH (ortho to -B(OH)₂) |
| ~128 | Ar-CH (ortho to -OEt) |
| ~126 | Ar-CH (meta to -B(OH)₂) |
| ~115 | Ar-CH (meta to -OEt) |
| ~63 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
| (broad) | Ar-C (attached to -B(OH)₂) |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Applications and Safety Considerations
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions to introduce the 4-ethoxybiphenyl moiety into target structures. This is particularly relevant in the development of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
Safety Precautions:
Organoboron compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By following the detailed protocols and utilizing the characterization data as a benchmark, researchers and drug development professionals can confidently synthesize and verify this important building block for their synthetic endeavors. The strategic application of Suzuki-Miyaura coupling and Miyaura borylation provides an efficient route to this versatile compound, opening avenues for the creation of novel and complex molecular entities.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxybiphenyl-4'-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Ethoxybiphenyl-4'-boronic acid is a valuable bifunctional organic compound, featuring a biphenyl core, an activating ethoxy group, and a reactive boronic acid moiety. This unique combination of functional groups makes it a significant building block in medicinal chemistry and materials science, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological systems. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its acidity constant (pKa), lipophilicity (LogP), and aqueous solubility. In the absence of extensive experimental data for this specific molecule, this paper leverages established predictive models and provides detailed, field-proven experimental protocols for the determination of these critical properties, offering a robust framework for researchers.
Introduction: The Significance of this compound
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds. Within this class of reagents, this compound (Figure 1) offers distinct advantages. The biphenyl scaffold provides a rigid and extended aromatic system, often found in pharmacologically active molecules and advanced materials. The ethoxy group, an electron-donating substituent, can modulate the electronic properties and solubility of the molecule and its derivatives.
A molecule's journey from a laboratory reagent to a successful drug candidate or a functional material is fundamentally governed by its physicochemical properties. These properties dictate its behavior in different environments, influencing its reactivity, solubility, membrane permeability, and ultimately, its efficacy and safety. This guide delves into the core physicochemical characteristics of this compound, providing both predicted data and the experimental means to verify them.
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
Core Physicochemical Properties: A Quantitative Overview
Precise experimental data for this compound is not extensively published. Therefore, we present a combination of fundamental identifiers and computationally predicted values from well-regarded algorithms to provide a robust profile of the molecule.
Table 1: Core Identifiers and Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 182344-29-2 | [1][2] |
| Molecular Formula | C₁₄H₁₅BO₃ | [1] |
| Molecular Weight | 242.08 g/mol | [1] |
| Predicted pKa | 8.95 ± 0.10 | Chemicalize[3][4][5] |
| Predicted LogP | 3.25 | XLogP3[6][7] |
| Predicted LogP | 3.68 | ALOGPS[8][9][10][11] |
| Predicted Aqueous Solubility (LogS) | -3.8 mol/L | ALOGPS[8][9][10][11] |
| Predicted Aqueous Solubility | 0.037 g/L | ALOGPS[8][9][10][11] |
In-Depth Analysis of Key Physicochemical Parameters
Acidity Constant (pKa): The Gateway to Reactivity and Formulation
The pKa of a boronic acid is a critical parameter as it governs the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. This equilibrium is central to its role in Suzuki-Miyaura coupling and its interactions in biological systems.
The predicted pKa of approximately 8.95 for this compound is in the expected range for arylboronic acids. This value indicates that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, less water-soluble form. Understanding the pKa is crucial for:
-
Reaction Optimization: In Suzuki-Miyaura coupling, the formation of the boronate anion is often a key step in the transmetalation process. The reaction conditions, particularly the choice and concentration of the base, should be tailored with the pKa in mind to ensure efficient formation of the active boronate species.
-
Formulation Development: For pharmaceutical applications, the pKa dictates the solubility and absorption characteristics of a drug. A compound with a pKa of 8.95 will have significantly different solubility in the acidic environment of the stomach compared to the more neutral environment of the intestine.
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.
Principle: The compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water to ensure solubility) and titrated with a standardized base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M NaOH in deionized water.
-
Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., 50:50 methanol:water). The choice of co-solvent is critical to ensure the compound remains fully dissolved throughout the titration.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Use an automated titrator for precise delivery of the titrant and continuous data logging.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the boronic acid solution in a beaker.
-
Immerse the calibrated pH electrode and the titrator's burette tip into the solution.
-
Stir the solution gently and continuously.
-
Start the titration, adding the NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot).
-
The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the boronic acid.
-
Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP): A Predictor of Membrane Permeability and Bioavailability
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes and is a key parameter in Lipinski's "Rule of Five" for oral bioavailability.
The predicted LogP values for this compound (ranging from 3.25 to 3.68) suggest that it is a moderately lipophilic compound. This level of lipophilicity implies:
-
Good Membrane Permeability: The compound is likely to readily pass through lipid bilayers, which is advantageous for drug absorption and distribution.
-
Potential for Low Aqueous Solubility: Higher LogP values are often correlated with lower water solubility, which can present formulation challenges.
The traditional "shake-flask" method for LogP determination can be time-consuming and require significant amounts of material. RP-HPLC offers a rapid and efficient alternative.
Principle: The retention time of a compound on a reverse-phase HPLC column (with a nonpolar stationary phase) is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, the LogP of the test compound can be determined from its retention time. A significant challenge with boronic acids is their potential for on-column hydrolysis to the more polar boronic acid, which can affect retention time.[6] Therefore, method development must aim to minimize this degradation.
Step-by-Step Methodology:
-
Preparation of Standards and Sample:
-
Prepare a series of standard compounds with known LogP values spanning a relevant range (e.g., LogP 1 to 5).
-
Dissolve the standards and this compound in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to maintain the boronic acid in its neutral form (typically pH < pKa - 2).
-
Detection: UV detector set to a wavelength where the compound has strong absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Calibration:
-
Inject the standard solutions and record their retention times.
-
Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.
-
-
Sample Analysis:
-
Inject the solution of this compound and record its retention time.
-
Calculate its retention factor (k').
-
-
LogP Determination:
-
Using the calibration curve, determine the LogP of this compound from its calculated k'.
-
Workflow for LogP Determination by RP-HPLC.
Aqueous Solubility: A Critical Factor for Drug Delivery and Process Chemistry
Aqueous solubility is a fundamental property that influences a wide range of applications, from drug bioavailability to the ease of work-up in chemical reactions. The predicted aqueous solubility of this compound is low (LogS of -3.8 mol/L, which corresponds to approximately 0.037 g/L). This is consistent with its moderately high predicted LogP value.
This low intrinsic solubility has several implications:
-
Drug Development: May necessitate the use of formulation strategies such as co-solvents, surfactants, or salt formation to enhance bioavailability for oral administration.
-
Process Chemistry: Can be advantageous for purification by crystallization, but may require the use of organic solvents for reactions, potentially increasing the environmental impact.
The shake-flask method is the gold standard for determining intrinsic aqueous solubility.
Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. After equilibrium is reached, the concentration of the dissolved compound in the supernatant is determined.
Step-by-Step Methodology:
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of deionized water.
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to aid in the separation.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of the dissolved boronic acid using a validated analytical method, such as HPLC with UV detection, against a calibration curve of known concentrations.
-
-
Solubility Calculation:
-
Calculate the solubility in units of mg/mL or mol/L based on the determined concentration and the dilution factor.
-
Thermal Stability: Insights from Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) provides information about the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For boronic acids, TGA can reveal the temperature at which dehydration of the boronic acid to its anhydride (a boroxine) occurs, as well as the onset of thermal decomposition.
While a specific TGA thermogram for this compound is not available, the general behavior of arylboronic acids involves:
-
Dehydration: An initial mass loss corresponding to the loss of water to form the trimeric anhydride (boroxine). This process is often reversible upon exposure to moisture.
-
Decomposition: At higher temperatures, the organic structure begins to break down.
Understanding the thermal stability is crucial for:
-
Storage and Handling: To define appropriate storage conditions and avoid degradation.
-
Melt Crystallization and Polymorphism Studies: To identify temperature ranges where the material is stable.
-
Reaction Conditions: To ensure the integrity of the molecule in reactions conducted at elevated temperatures.
Safety and Handling
Based on safety data sheets (SDS) for structurally similar arylboronic acids, the following general safety precautions should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate methods to prevent dispersal.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
For detailed and specific safety information, it is essential to consult the supplier's Safety Data Sheet (SDS) for this compound.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. Its utility is intrinsically linked to its physicochemical properties. This guide has provided a comprehensive overview of its key characteristics, including predicted values for pKa, LogP, and aqueous solubility. Furthermore, detailed experimental protocols have been presented to enable researchers to determine these properties with a high degree of confidence. A thorough understanding and application of this knowledge will undoubtedly facilitate the innovative and effective use of this versatile building block in drug discovery and materials science.
References
- 1. {4'-ETHOXY-[1,1'-BIPHENYL]-4-YL}BORONIC ACID | CAS 182344-29-2 [matrix-fine-chemicals.com]
- 2. 182344-29-2|(4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. Chemicalize - Wikipedia [en.wikipedia.org]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 10. researchgate.net [researchgate.net]
- 11. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]
An In-Depth Technical Guide to 4-Ethoxybiphenyl-4'-boronic acid: A Key Building Block for Scientific Innovation
For Immediate Release
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4-Ethoxybiphenyl-4'-boronic acid. It details its chemical identifiers, properties, synthesis, and significant applications, particularly in the realm of medicinal chemistry and cross-coupling reactions.
Core Chemical Identity and Properties
This compound is a specialized organic compound valued for its role as a building block in complex molecule synthesis. Its unique structure, featuring a biphenyl core with an ethoxy group and a boronic acid moiety, makes it a versatile reagent in modern organic chemistry.
Key Identifiers and Physical Characteristics
A clear identification of this compound is crucial for its correct application and for ensuring safety and reproducibility in experimental settings.
| Identifier | Value | Reference |
| CAS Number | 182344-29-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₅BO₃ | [3][5] |
| Molecular Weight | 242.08 g/mol | [3] |
| IUPAC Name | (4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid | [3] |
| SMILES | CCOC1=CC=C(C=C1)C1=CC=C(C=C1)B(O)O | [3] |
| Melting Point | 259-264 °C | [1] |
| Boiling Point | 428.2 ± 55.0 °C (Predicted) | [1][4] |
| Density | 1.17 ± 0.1 g/cm³ | [2] |
| Appearance | White to off-white powder/crystalline solid |
Strategic Synthesis of this compound
A common and effective approach involves a lithium-halogen exchange reaction followed by borylation.
Conceptual Synthesis Workflow
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. echemi.com [echemi.com]
- 3. {4'-ETHOXY-[1,1'-BIPHENYL]-4-YL}BORONIC ACID | CAS 182344-29-2 [matrix-fine-chemicals.com]
- 4. 182344-29-2|this compound|this compound|-范德生物科技公司 [39.100.107.131]
- 5. 4-Ethoxybiphenyl-4′-boronic acid, CasNo.182344-29-2 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 6. 182344-29-2|(4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-Ethoxybiphenyl-4'-boronic acid: A Keystone for Modern Drug Discovery
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and materials science, the precise construction of complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, aryl boronic acids stand out as exceptionally versatile building blocks. This guide provides a comprehensive technical overview of 4-Ethoxybiphenyl-4'-boronic acid, a compound of significant interest for the synthesis of bioactive molecules and functional materials. We will delve into its molecular characteristics, physicochemical properties, a representative synthetic protocol, and its pivotal role in carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.
Molecular Structure and Chemical Formula
This compound is a bifunctional organic compound featuring a biphenyl core. One phenyl ring is substituted with an ethoxy group (-OCH2CH3) at the 4-position, while the other is functionalized with a boronic acid group [-B(OH)2] at the 4'-position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that are highly advantageous in organic synthesis.
The molecular formula for this compound is C14H15BO3 . The structure consists of two phenyl rings linked by a single bond. The ethoxy group on one ring acts as an electron-donating group, influencing the reactivity of the aromatic system. The boronic acid moiety on the other ring is the key functional group that enables its participation in a wide array of cross-coupling reactions.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific ethoxy derivative is not as widely published as its methoxy counterpart, we can infer its key properties based on the well-documented characteristics of similar aryl boronic acids.
| Property | Value | Source/Method |
| Molecular Formula | C14H15BO3 | Calculated |
| Molecular Weight | 242.08 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[1][2] |
| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from similar compounds[2] |
| Stability | Stable under standard conditions, may dehydrate to form boroxine | General property of boronic acids[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron ester, followed by hydrolysis.
Representative Synthetic Protocol: A Two-Step Approach
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials. The causality behind the choice of reagents is to ensure a high-yielding, clean reaction.
Step 1: Miyaura Borylation
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-4'-ethoxybiphenyl (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane as the solvent. The choice of an anhydrous solvent is critical to prevent premature hydrolysis of the diboron ester.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is the boronate ester intermediate.
Step 2: Hydrolysis to the Boronic Acid
-
Hydrolysis: Dissolve the crude boronate ester in a mixture of tetrahydrofuran (THF) and water. Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.
-
Product Isolation: The boronic acid product will often precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove impurities.
-
Drying: Dry the final product under vacuum to yield this compound as a solid. It is important to control the drying process to minimize the formation of the corresponding boroxine, a trimeric anhydride.[3]
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, a cornerstone of drug discovery.[4] Boronic acids, in general, have seen a surge in interest in medicinal chemistry due to their unique chemical properties and the increasing number of FDA-approved drugs containing a boron atom.[4]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[5][6] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[6]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The biphenyl moiety is a common structural motif in many pharmaceuticals. The ability to introduce the 4-ethoxybiphenyl group using this compound allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The ethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and target binding affinity.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, enables the efficient construction of complex molecular frameworks that are central to the development of new therapeutics and advanced materials. As the demand for more sophisticated and precisely engineered molecules grows, the importance of well-defined building blocks like this compound will undoubtedly continue to increase. Further research into its applications and the development of even more efficient catalytic systems will continue to push the boundaries of what is possible in chemical synthesis.
References
- 1. strem.com [strem.com]
- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
solubility and stability of 4-Ethoxybiphenyl-4'-boronic acid
An In-depth Technical Guide to the Solubility and Stability of 4-Ethoxybiphenyl-4'-boronic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals, is well-established.[1] However, the successful application of this compound is critically dependent on a thorough understanding of its solubility and stability characteristics. Like many arylboronic acids, it is susceptible to degradation pathways that can impact reaction yields, purity, and overall process reproducibility. This guide provides a comprehensive analysis of the solubility profile and stability considerations for this compound, offering field-proven protocols and foundational knowledge for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical properties. These parameters influence its behavior in various solvent systems and its intrinsic stability.
| Property | Value | Source |
| IUPAC Name | [4-(4-ethoxyphenyl)phenyl]boronic acid | N/A |
| CAS Number | 182344-29-2 | [2] |
| Molecular Formula | C₁₄H₁₅BO₃ | N/A |
| Molecular Weight | 242.08 g/mol | N/A |
| Appearance | Typically a white to off-white solid | [3] |
Solubility Profile of this compound
The solubility of a reagent is a critical parameter for reaction setup, purification, and formulation. While specific quantitative data for this compound is not extensively published, a reliable profile can be constructed based on the behavior of structurally similar arylboronic acids, such as its methoxy analog.[3][4]
General Solubility in Organic Solvents
Arylboronic acids exhibit a range of solubilities depending on the solvent's polarity. The biphenyl core of this compound imparts significant lipophilicity, while the boronic acid group provides a polar handle.
-
High Solubility: Generally observed in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF), as well as alcohols like methanol.[3][4] Ethers and ketones are also considered good solvents for arylboronic acids.[5][6]
-
Moderate Solubility: Expected in solvents like acetone and chloroform.[5][7]
-
Low to Insoluble: Typically insoluble in non-polar hydrocarbon solvents such as methylcyclohexane and hexane.[1][5] This property is often exploited during purification to wash away non-polar impurities.[5]
Aqueous Solubility and the Effect of pH
The aqueous solubility of arylboronic acids is generally low but is highly dependent on pH.[5][8]
-
Acidic to Neutral pH: At low pH, the boronic acid exists in its neutral, trigonal planar form, which has limited water solubility.
-
Basic pH: Under basic conditions, the boronic acid group accepts a hydroxide ion to form the anionic, tetrahedral boronate species (Ar-B(OH)₃⁻). This charged species is significantly more water-soluble. This pH-dependent behavior can be leveraged for acid-base extractions during workup, although care must be taken as basic conditions can also accelerate decomposition.[9][10]
Protocol for Experimental Solubility Determination (OECD 105 Shake-Flask Method)
To obtain precise, quantitative solubility data, the OECD 105 shake-flask method is the gold standard. The causality behind this choice is its ability to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid, providing a reliable and reproducible measurement.[11]
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the boronic acid to several flasks (minimum of three for reproducibility) containing the chosen solvent.[11] The excess solid is crucial to guarantee saturation.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature bath to let the undissolved solid settle. Centrifuge or filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution. This step must be performed quickly and at temperature to prevent precipitation or further dissolution.
-
Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of the boronic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Use the measured concentration and dilution factor to calculate the solubility, typically expressed in mg/mL or mol/L. The final reported value should be the average of the triplicate measurements.[11]
Visualization: Solubility Determination Workflow
Caption: Workflow for the OECD 105 shake-flask solubility determination method.
Stability Profile and Degradation Pathways
Arylboronic acids are known to be unstable under certain conditions, which can compromise their purity and reactivity.[12] Understanding these liabilities is essential for proper storage, handling, and reaction optimization.
Key Degradation Pathways
There are three primary degradation pathways for arylboronic acids:
-
Oxidative Deboronation: This is a significant instability, particularly in biological contexts or in the presence of reactive oxygen species (ROS).[13][14][15] The boronic acid is oxidized to the corresponding phenol (4-ethoxy-4'-hydroxybiphenyl) and boric acid.[15] This process can be accelerated by trace metal impurities.
-
Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the corresponding arene (4-ethoxybiphenyl).[12][13] This pathway can be promoted by heat, moisture, and certain catalytic conditions.
-
Dehydration (Boroxine Formation): This is a reversible process where three molecules of the boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine.[7] Commercial boronic acids often exist as an equilibrium mixture of the free acid and the boroxine, which can complicate stoichiometry if not accounted for.[5]
Visualization: Major Degradation Pathways
Caption: Primary degradation pathways affecting arylboronic acids.
Factors Influencing Stability
-
Atmosphere: Exposure to air (oxygen) promotes oxidative degradation. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[16]
-
Temperature: Elevated temperatures can accelerate all degradation pathways. Therefore, storage in a cool environment is crucial.[17]
-
Light: Photochemical degradation can occur. Storing the material in amber vials or in the dark is a necessary precaution.[17]
-
pH: Stability is pH-dependent. While basic conditions increase aqueous solubility, they can also promote degradation.[18] Strongly acidic conditions may also lead to decomposition.
-
Impurities: Trace metal impurities can catalyze oxidation. The presence of residual starting materials or byproducts can also affect the overall stability profile.[19]
Recommended Storage and Handling
To preserve the integrity of this compound, the following practices are essential:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[17] For long-term storage, refrigeration under an inert atmosphere is ideal.[16]
-
Handling: Minimize exposure to atmospheric moisture and air. Handle in a glovebox or under a blanket of inert gas when possible, especially when weighing or transferring small quantities. Use dry solvents and reagents in reactions.
Protocol for Forced Degradation Study
A forced degradation or "stress testing" study is a systematic way to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions (e.g., acid, base, oxidative, thermal).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to different conditions:
-
Acidic: Add HCl solution (e.g., to a final concentration of 0.1 N).
-
Basic: Add NaOH solution (e.g., to a final concentration of 0.1 N).
-
Oxidative: Add hydrogen peroxide solution (e.g., 3% H₂O₂).[20]
-
Thermal: Heat the solution at a set temperature (e.g., 60 °C).
-
Control: Keep one vial under ambient conditions.
-
-
Time Points: Sample each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products.
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation and identify the major degradants, potentially using LC-MS for structural elucidation.
Visualization: Forced Degradation Study Workflow
Caption: Experimental workflow for a forced degradation (stress testing) study.
Analytical Considerations
The analysis of boronic acids and their esters can be challenging due to their reactivity.
-
HPLC: Reversed-phase HPLC is the most common technique. However, on-column hydrolysis or degradation can occur, leading to poor peak shape and inaccurate quantification.[21] Using columns with low silanol activity or adjusting mobile phase conditions (e.g., avoiding certain acids) can mitigate these issues.[22]
-
NMR: ¹H and ¹¹B NMR are powerful tools for structural confirmation and for monitoring the equilibrium between the boronic acid and its boroxine anhydride.
-
NACE: Non-aqueous capillary electrophoresis (NACE) has been shown to be an excellent technique for analyzing boronic acids and esters without inducing hydrolysis during analysis.[21]
Conclusion
This compound is a valuable synthetic building block, but its effective use requires careful attention to its physicochemical properties. Its solubility is highest in polar organic solvents, and its limited aqueous solubility can be modulated by pH. The compound is susceptible to oxidative deboronation, protodeboronation, and dehydration to form a boroxine. By implementing the recommended storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and reactivity of this reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
- 1. Biphenyl-4-boronic acid, 97+% | Fisher Scientific [fishersci.ca]
- 2. 182344-29-2|(4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
- 17. laballey.com [laballey.com]
- 18. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Ascendancy of Boronic Acids: A Technical Guide to Catalysis and Chemical Synthesis
Foreword
In the landscape of modern organic chemistry and drug development, few classes of molecules have proven as versatile and indispensable as boronic acids and their derivatives.[1] These organoboron compounds, once considered niche reagents, now stand at the forefront of innovation, enabling the construction of complex molecular architectures with unparalleled efficiency and precision.[1][2] This guide provides an in-depth exploration of the multifaceted roles of boronic acids, from their foundational principles to their cutting-edge applications in catalysis and chemical synthesis. It is designed for the discerning researcher, scientist, and drug development professional seeking to harness the full potential of these remarkable compounds.
The Fundamental Nature of Boronic Acids: Structure and Reactivity
Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R–B(OH)₂.[3] The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, which confers upon it a mild Lewis acidic character.[4][5] This Lewis acidity is central to their reactivity, allowing them to act as electrophiles and to form reversible covalent bonds with nucleophiles, most notably diols.[6][7]
The ability to exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate complex upon interaction with Lewis bases is a key feature of their chemistry.[5][8] This equilibrium can be influenced by factors such as pH and the nature of the substituents on the boron atom, providing a tuneable platform for a wide range of chemical transformations.
Synthesis of Boronic Acids
The accessibility of a diverse array of boronic acids is a testament to the robust synthetic methodologies developed over the years. Common synthetic routes include:
-
Reaction of Organometallic Reagents with Borate Esters: This classic method involves the reaction of Grignard or organolithium reagents with trialkyl borates, followed by hydrolysis to yield the desired boronic acid.[3]
-
Palladium-Catalyzed Borylation (Miyaura Borylation): A powerful and widely used method that involves the palladium-catalyzed cross-coupling of aryl, vinyl, or alkyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][10]
-
Hydroboration: The addition of a B-H bond across a double or triple bond, often catalyzed by transition metals, provides access to alkyl- and vinylboronic esters.[10]
Boronic Acids as Cornerstone Reagents in Cross-Coupling Reactions
Perhaps the most celebrated application of boronic acids is their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.
The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Transformation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[11] Its significance was recognized with the 2010 Nobel Prize in Chemistry. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[12]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[11][13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[12][13]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][15]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]
Figure 1: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).[11]
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[11]
-
Solvent Addition: Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling boronic acids with amines or alcohols.[16][17][18] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture, making it a more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination in certain contexts.[16][17][19]
Proposed Mechanism of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura coupling. A plausible catalytic cycle involves the following key transformations:[16][17]
-
Ligand Exchange/Transmetalation: The boronic acid undergoes transmetalation with a Cu(II) species.
-
Oxidation: The resulting Cu(II)-aryl complex is proposed to undergo oxidation to a transient Cu(III) intermediate, often with the involvement of oxygen from the air.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[16]
-
Reoxidation: The Cu(I) is reoxidized to Cu(II) to complete the catalytic cycle.
Figure 2: A conceptual diagram of the Chan-Lam coupling catalytic cycle.
Boronic Acids as Versatile Catalysts
Beyond their role as reagents in transition metal-catalyzed reactions, boronic acids are emerging as powerful organocatalysts in their own right.[20][21] Their Lewis acidity allows for the activation of various functional groups, particularly those containing hydroxyl groups, under mild and selective conditions.[4][21]
Modes of Boronic Acid Catalysis (BAC)
Boronic acids can activate substrates through several distinct mechanisms:[4][22]
-
Electrophilic Activation: By forming transient boronic esters with alcohols or carboxylic acids, the boronic acid increases the electrophilicity of the substrate, facilitating nucleophilic attack.[4] This is the basis for boronic acid-catalyzed amidations, esterifications, and Friedel-Crafts-type reactions.[4][21]
-
Nucleophilic Activation: The formation of a tetrahedral boronate adduct with a diol can increase the nucleophilicity of the oxygen atoms, enabling reactions with electrophiles.[4][21]
-
Brønsted Acid Catalysis: In some cases, particularly with highly electron-deficient arylboronic acids, the catalytic activity may proceed through a Brønsted acid mechanism where the boronic acid acts as a proton donor.[23]
Boronic Acid Protecting Groups: Enabling Complex Syntheses
The inherent reactivity of the boronic acid moiety can sometimes be a liability in multi-step syntheses. To address this, a range of protecting groups have been developed to mask the boronic acid functionality, allowing it to be carried through various reaction conditions before being deprotected at a later stage.[24]
Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Introduction | Deprotection Conditions | Key Features |
| Pinacol Ester | Cyclic boronate ester with pinacol | Reaction with pinacol | Often used directly in coupling; can be hydrolyzed with acid or base | Most common protecting group; stable to chromatography.[25] |
| MIDA Ester | N-methyliminodiacetic acid ester | Reaction with MIDA under dehydrating conditions | Mild basic hydrolysis (e.g., NaOH) | Inert to Suzuki-Miyaura coupling conditions; allows for iterative cross-coupling.[24][25] |
| DAN Group | 1,8-diaminonaphthalene derivative | Reaction with 1,8-diaminonaphthalene | Acidic hydrolysis | Renders the organoboron unreactive towards cross-coupling.[24][26] |
| Trifluoroborate Salts | R-BF₃K | Reaction with KHF₂ | Can be used directly or hydrolyzed to the boronic acid | Highly stable, crystalline solids.[26] |
The development of orthogonal protecting group strategies, such as the use of MIDA and DAN groups which can be deprotected under basic and acidic conditions respectively, has enabled highly sophisticated and selective transformations of polyfunctional molecules.[26]
Boronic Acids in Drug Discovery and Development
The unique properties of boronic acids have made them increasingly attractive in medicinal chemistry and drug design.[27][28] Their ability to form reversible covalent bonds with diols is particularly relevant, as it allows for the targeting of glycoproteins and other biological macromolecules.[6]
FDA-Approved Boronic Acid Drugs
Several boronic acid-containing drugs have been approved by the FDA, highlighting their therapeutic potential:[1][27][28]
-
Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma.[27]
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor also for the treatment of multiple myeloma.[27]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to treat bacterial infections.[27]
-
Tavaborole (Kerydin®) and Crisaborole (Eucrisa®): Benzoxaborole-containing drugs for the treatment of onychomycosis and eczema, respectively.[27]
The boron atom in these drugs often plays a crucial role in their mechanism of action, typically by forming a stable, yet reversible, covalent bond with a key amino acid residue in the active site of the target enzyme.
Boronic Acids in Sensor Technology
The reversible interaction of boronic acids with diols has been extensively exploited in the development of chemical sensors, particularly for the detection of carbohydrates.[7][29][30]
Fluorescent Glucose Sensors
A common design for a fluorescent glucose sensor involves coupling a boronic acid recognition unit to a fluorophore.[29][31] In the absence of glucose, the sensor may exhibit a certain level of fluorescence. Upon binding to glucose, the formation of a boronate ester can alter the electronic properties of the system, leading to a change in the fluorescence signal (either enhancement or quenching).[31] This principle is being actively researched for applications in continuous glucose monitoring for diabetes management.[29]
Conclusion and Future Outlook
Boronic acids have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern chemist. Their impact is felt across the spectrum of chemical synthesis, from the construction of fundamental building blocks to the development of life-saving therapeutics. The ongoing exploration of new catalytic activities, the design of novel protecting groups, and the expansion of their applications in materials science and chemical biology ensure that the field of boronic acid chemistry will remain a vibrant and fruitful area of research for years to come. As our understanding of their nuanced reactivity deepens, so too will our ability to address some of the most pressing challenges in science and medicine.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 4. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Chan-Lam Coupling [organic-chemistry.org]
- 20. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. spiedigitallibrary.org [spiedigitallibrary.org]
A Toxicological and Safety Assessment Framework for 4-Ethoxybiphenyl-4'-boronic Acid and Other Novel Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Data Gap for a Novel Reagent
4-Ethoxybiphenyl-4'-boronic acid (CAS No. 182344-29-2) is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, as a novel or low-volume chemical, a comprehensive, publicly available toxicological profile is not established. This guide addresses this critical data gap. Instead of presenting non-existent specific data, we will establish a robust framework for the safety assessment of this compound, leveraging data from structurally related arylboronic acids and outlining a tiered, scientifically-grounded testing strategy. This approach serves as a blueprint for researchers and drug development professionals when encountering new chemical entities, ensuring safety and regulatory preparedness.
The arylboronic acid class is known for its potential as a genotoxic impurity, a concern that necessitates careful evaluation.[1] While some studies suggest that not all Ames-positive boronic acids are eukaryotic genotoxins, the potential risk mandates a thorough assessment.[2][3] This guide provides the causal logic behind each recommended step, grounding our approach in established Organisation for Economic Co-operation and Development (OECD) guidelines to ensure scientific integrity and trustworthiness.
Hazard Identification through Structural Analogy (Read-Across Approach)
In the absence of direct data, the first step is to infer potential hazards by examining structurally similar compounds. The most closely related analogues with available safety information are 4-methoxy and other biphenyl boronic acids.
Table 1: Summary of Hazards Identified for Arylboronic Acid Analogues
| Hazard Class | GHS Classification (Typical) | Key Findings from Analogue Data |
| Acute Toxicity | No data available for oral, dermal, or inhalation routes. | The acute toxicity of many arylboronic acids is unknown.[4] |
| Skin Corrosion/Irritation | Skin Irritant, Category 2 (H315) | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Eye Irritant, Category 2 (H319) | Causes serious eye irritation.[5] |
| Respiratory Irritation | STOT SE 3 (H335) | May cause respiratory irritation.[5] |
| Germ Cell Mutagenicity | Potential Mutagen | Arylboronic acids have been found to be weakly mutagenic in microbial assays (Ames test).[1][6] The mechanism is not fully elucidated but may not involve direct DNA binding.[6] |
| Carcinogenicity | No data available | No specific carcinogenicity studies were identified for close analogues. |
| Reproductive Toxicity | No data available | No specific reproductive toxicity studies were identified for close analogues. |
Based on this read-across analysis, this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system, and as a potential mutagen. All subsequent handling and experimental design must proceed from this precautionary principle.
A Tiered Strategy for Toxicological Assessment
A modern, efficient, and ethically responsible approach to toxicological testing begins with computational and in vitro methods, reserving in vivo studies for situations where they are absolutely necessary and justified.[7] This tiered strategy maximizes data generation while minimizing animal use.
Caption: Tiered workflow for toxicological assessment of a new chemical entity.
Tier 1A: Computational Toxicology (In Silico Assessment)
Before any laboratory work commences, computational models can provide rapid and cost-effective initial screening.[8][9] These in silico tools use existing toxicological data from vast chemical libraries to predict the properties of a new molecule based on its structure.[10]
Methodology: (Quantitative) Structure-Activity Relationship ([Q]SAR) Modeling
-
Objective: To predict skin/eye irritation, and mutagenicity based on the chemical structure of this compound.
-
Input Data: The canonical SMILES or InChI key of the compound.
-
Modeling Software: Utilize validated (Q)SAR models such as those available through the OECD QSAR Toolbox, Lhasa Limited's Derek Nexus, or other commercially available platforms.
-
Analysis:
-
The software breaks the molecule down into structural fragments.
-
It compares these fragments to a database of fragments with known toxicological effects ("structural alerts").
-
A prediction is generated, often with a confidence score, for endpoints like skin irritation, eye irritation, and bacterial mutagenicity.
-
-
Causality: This method is predicated on the principle that structurally similar chemicals are likely to have similar biological activities.[10] It allows for the early identification of potential liabilities that will require definitive testing.
Tier 1B: In Vitro Laboratory Testing
In vitro tests use reconstructed human tissues or bacterial cultures to assess toxicity, providing a biologically relevant, non-animal alternative for key endpoints.
Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test determines the potential of a chemical to cause reversible skin damage.[11][12][13]
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to determine the cytotoxic effect of the chemical.[12][14] A significant reduction in viability indicates irritation potential.
-
Materials:
-
Validated RhE tissue models (e.g., EpiDerm™, EpiSkin™).[12]
-
Assay medium.
-
Test chemical: this compound.
-
Negative Control: Phosphate-Buffered Saline (PBS).
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS).
-
MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Isopropanol.
-
-
Step-by-Step Methodology:
-
Pre-incubate the RhE tissues in assay medium at 37°C, 5% CO₂.
-
Remove tissues from the incubator. Apply the test chemical (e.g., 25 µL of a liquid or 25 mg of a solid, moistened with water) topically to the stratum corneum of triplicate tissues. Apply negative and positive controls to separate tissues.
-
Expose the tissues to the chemical for 60 minutes at room temperature.
-
Thoroughly wash the tissues with PBS to remove the test chemical.
-
Transfer tissues to fresh medium and incubate for 42 hours.
-
Following incubation, transfer tissues to a plate containing MTT medium and incubate for 3 hours. Viable cells will convert the yellow MTT to a blue formazan salt.
-
Extract the formazan salt from the tissues using isopropanol.
-
Measure the optical density (OD) of the extracted solution using a spectrophotometer (e.g., at 570 nm).
-
-
Data Interpretation:
-
Calculate the percentage viability for each tissue relative to the negative control.
-
Classification: If the mean percent viability of the three replicate tissues is ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[12]
-
Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
This method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[15][16]
-
Principle: Similar to the skin irritation test, this assay measures cytotoxicity in a reconstructed human corneal epithelium model after topical application of the test chemical.[17]
-
Methodology: The procedure is analogous to OECD 439 but uses a corneal tissue model (e.g., EpiOcular™, SkinEthic™ HCE) and has different exposure and incubation times.[17][18]
-
Exposure: Typically 30 minutes for liquids or 6 hours for solids.
-
Post-Exposure Incubation: Varies by model, often around 2 hours.
-
-
Data Interpretation:
-
Classification: If the mean percent viability is > 60%, the chemical is classified as a non-irritant (UN GHS No Category).[18][19] If viability is ≤ 60%, it is considered an irritant, and further testing may be needed to distinguish between reversible irritation (Category 2) and serious eye damage (Category 1).
-
Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
This is the global standard for assessing the mutagenic potential of a chemical.[20] It uses amino acid-dependent strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[20][21]
-
Principle: The test bacteria are auxotrophic, meaning they cannot synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli) and cannot grow on a medium lacking it.[21] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[22]
-
Step-by-Step Methodology:
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate). This is critical because some chemicals only become mutagenic after being metabolized.
-
Exposure: In the plate incorporation method, add the tester strain, the test chemical at several concentrations, and (if applicable) the S9 mix to molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates (which lack the essential amino acid).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
-
Data Interpretation:
-
A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.
-
A positive result in the Ames test indicates that this compound is a bacterial mutagen and should be treated as a potential carcinogen.[23]
-
Safe Handling and Personal Protective Equipment (PPE)
Based on the inferred hazards, the following handling procedures are mandatory.
Table 2: Recommended Handling and Safety Precautions
| Aspect | Procedure | Rationale |
| Engineering Controls | Handle only in a certified chemical fume hood. | To prevent inhalation of dust or vapors, addressing the respiratory irritation hazard (STOT SE 3). |
| Eye Protection | Wear chemical safety goggles or a face shield (as per EN166 or ANSI Z87.1). | To prevent eye contact and serious eye irritation (Eye Irrit. 2). |
| Skin Protection | Wear nitrile or other chemically resistant gloves. Wear a lab coat. | To prevent skin contact and irritation (Skin Irrit. 2). |
| Respiratory Protection | If handling outside a fume hood is unavoidable, use a NIOSH/MSHA-approved respirator with an appropriate cartridge. | To protect against inhalation of irritating dust. |
| Handling | Avoid creating dust. Wash hands thoroughly after handling. | Minimizes exposure risk. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place away from strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | To ensure environmental safety. |
Conclusion and Path Forward
While specific toxicological data for this compound is currently unavailable, a robust safety assessment is achievable. By applying a read-across strategy from structural analogues, we establish a baseline hazard profile: the compound is likely a skin, eye, and respiratory irritant and must be considered a potential mutagen.
The tiered testing framework presented here—commencing with in silico predictions and progressing to definitive in vitro assays (OECD TG 439, 492, and 471)—provides a scientifically sound, ethical, and efficient pathway to characterize these hazards. The results from this Tier 1 assessment will enable a formal hazard classification and inform the risk assessment for its use in research and development. Only if these results are inconclusive or if specific regulatory requirements demand it should targeted in vivo studies be considered. This proactive, evidence-based approach is fundamental to ensuring the safe handling and use of novel chemical entities in a professional laboratory setting.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A framework for chemical safety assessment incorporating new approach methodologies within REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]
- 10. thebts.org [thebts.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. iivs.org [iivs.org]
- 13. senzagen.com [senzagen.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 16. iivs.org [iivs.org]
- 17. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 18. x-cellr8.com [x-cellr8.com]
- 19. tecolab-global.com [tecolab-global.com]
- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 23. Ames test - Wikipedia [en.wikipedia.org]
discovery and first synthesis of 4-Ethoxybiphenyl-4'-boronic acid
An In-Depth Technical Guide on the Discovery and First Synthesis of 4-Ethoxybiphenyl-4'-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the plausible first synthesis of this compound, a valuable building block in modern organic chemistry. While the exact initial report of this specific molecule is not prominently documented in seminal, widely-cited literature, its synthesis can be confidently reconstructed based on well-established, classical methods for preparing arylboronic acids that predate modern cross-coupling techniques. This document will detail the likely original synthetic pathway, grounded in the fundamental principles of organometallic chemistry, and contrast it with contemporary methods.
Introduction: The Significance of Arylboronic Acids
Boronic acids, first synthesized by Edward Frankland in 1860, have become indispensable tools in organic synthesis.[1] Their stability, low toxicity, and versatile reactivity make them crucial intermediates.[1] The most prominent application of arylboronic acids is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is widely used to synthesize substituted biphenyls, styrenes, and polyolefins.[3]
The this compound moiety is of particular interest as it allows for the introduction of a functionalized biphenyl scaffold, a common and privileged structure in many pharmaceuticals, agrochemicals, and advanced materials.[4][5]
The Plausible First Synthesis: A Classical Organometallic Approach
The conventional and historically primary method for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate ester, followed by hydrolysis.[6][7] This approach remains a robust and straightforward pathway. The logical retrosynthesis for this compound using this classical method is detailed below.
Retrosynthetic Analysis
The synthesis plan begins by disconnecting the carbon-boron bond, identifying the key precursor as an organometallic derivative of 4-ethoxy-4'-bromobiphenyl. This precursor itself can be synthesized from more fundamental starting materials.
Synthesis of the Key Precursor: 4-Ethoxy-4'-bromobiphenyl
The initial step is the synthesis of the haloarene precursor. A reliable method for this is the Suzuki-Miyaura coupling of 4-bromophenylboronic acid with 1-bromo-4-ethoxybenzene.
Experimental Protocol: Synthesis of 4-Ethoxy-4'-bromobiphenyl
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylboronic acid (1.0 equiv), 1-bromo-4-ethoxybenzene (1.1 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-ethoxy-4'-bromobiphenyl.
The Core Synthesis: Formation of the Boronic Acid via Grignard Reaction
This step represents the cornerstone of the classical synthesis, converting the aryl bromide into the target boronic acid.
Experimental Protocol: Synthesis of this compound
-
Grignard Reagent Formation:
-
Place magnesium (Mg) turnings (1.2 equiv) in an oven-dried, three-neck flask under an inert atmosphere (argon or nitrogen).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a separate flask, dissolve 4-ethoxy-4'-bromobiphenyl (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated by gentle heating or sonication, evidenced by bubbling and a color change.
-
Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure full conversion to the Grignard reagent.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to prevent multiple additions of the Grignard reagent to the borate ester.[7]
-
In a separate flask, dissolve triisopropyl borate (B(O-iPr)₃) (1.5 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard reagent to the triisopropyl borate solution via cannula transfer, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, then warm slowly to room temperature overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of an aqueous acid, such as 2M hydrochloric acid (HCl).
-
Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to yield a white or off-white solid.
-
Causality and Experimental Insights
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere of argon or nitrogen is essential to prevent quenching of the reagent and reduction in yield.
-
Anhydrous Solvents: Water will protonate and destroy the Grignard reagent. All glassware must be oven-dried, and solvents must be anhydrous.
-
Low-Temperature Borylation: The reaction of the Grignard reagent with the borate ester is performed at -78 °C to favor the formation of the mono-alkoxyboronate salt. At higher temperatures, the initially formed product can react with additional Grignard reagent, leading to the formation of undesired triarylborane byproducts.[7]
-
Acidic Workup: Hydrolysis under acidic conditions is required to convert the intermediate boronate ester into the final boronic acid.
Modern Synthetic Alternatives
While the Grignard method is classic, modern chemistry offers more direct and functional-group-tolerant routes. The most significant is the Miyaura Borylation , which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[8] This method often provides higher yields and tolerates a wider array of functional groups that would be incompatible with organometallic reagents.
More recently, iridium-catalyzed C-H borylation allows for the direct conversion of an aromatic C-H bond to a C-B bond, potentially offering an even more atom-economical route, though regioselectivity can be a challenge.[6]
| Parameter | Classical Grignard Method | Modern Miyaura Borylation |
| Precursor | Aryl Halide (Br, I) | Aryl Halide or Triflate |
| Key Reagents | Magnesium, Trialkyl Borate | Diboron Ester (e.g., B₂pin₂), Base |
| Catalyst | None (Stoichiometric Mg) | Palladium Complex (e.g., PdCl₂(dppf)) |
| Functional Group Tolerance | Low (incompatible with acidic protons, carbonyls) | High |
| Conditions | Strict anhydrous/anaerobic, low temp. | Milder, less sensitive to moisture |
| Atom Economy | Moderate | Good |
Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the boronic acid.
Conclusion
The synthesis of this compound via the classical Grignard pathway represents a fundamental and historically significant method in organic chemistry. While modern catalytic techniques like the Miyaura borylation now offer greater efficiency and functional group tolerance, understanding the original organometallic routes provides critical insight into the evolution of synthetic chemistry. This knowledge remains relevant for its robustness, cost-effectiveness in certain applications, and its foundational role in the development of more advanced synthetic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: 4-Ethoxybiphenyl-4'-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable for the synthesis of polyolefins, styrenes, and substituted biphenyls.[3] Biphenyl scaffolds, in particular, are privileged structures in pharmaceuticals, liquid crystals, and advanced materials.[4][5] This guide focuses on the application of a specific, high-value building block, 4-Ethoxybiphenyl-4'-boronic acid , in these critical transformations.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that protocols are not just followed, but understood. We will delve into the mechanistic nuances of the Suzuki-Miyaura catalytic cycle, provide detailed, field-proven protocols for the use of this compound, and offer insights into optimizing reaction conditions for the synthesis of complex biaryl molecules.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (or pseudohalide, like a triflate) to a Pd(0) complex. This step forms a Pd(II) intermediate, breaking the carbon-halogen bond.[3][8] The reactivity of the halide partner is crucial, with the general trend being I > OTf > Br >> Cl.[2][3]
-
Transmetalation : This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. It is widely accepted that this process requires activation of the boronic acid by a base.[3][6][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group (in this case, the 4-ethoxybiphenyl group) to the Pd(II) complex, displacing the halide.[3][9]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][8]
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The rationale behind each component and step is explained to empower the researcher to make informed decisions and adaptations.
General Protocol for Suzuki-Miyaura Coupling with this compound
This procedure details the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup (The Inert Environment is Key): In a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[1]
-
Expertise & Experience: Using a slight excess of the boronic acid (1.1-1.5 equiv) helps to drive the reaction to completion, compensating for any potential homo-coupling or protodeboronation side reactions.[10] The choice of base is critical; inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely effective.[6] Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.
-
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.
-
Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable "workhorse" catalyst. For more challenging substrates, including sterically hindered or electron-rich aryl chlorides, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ may be required for optimal results.[10][11]
-
-
Solvent Addition and Degassing: Add the solvent mixture. The reaction mixture should be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by subjecting the flask to several cycles of evacuation and backfilling with an inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Trustworthiness: Monitoring the reaction ensures that it is not heated unnecessarily after completion, which can lead to byproduct formation. A typical reaction time can range from 2 to 24 hours.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Trustworthiness: This standard extraction procedure ensures that the desired organic product is efficiently separated from the inorganic salts and water-soluble byproducts.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure biaryl product.
-
Trustworthiness: Purification by chromatography is crucial to remove unreacted starting materials, catalyst residues, and any side products, ensuring the high purity required for subsequent applications, especially in drug development.
-
Visualizing the Experimental Workflow
Data Presentation: Optimizing Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes the influence of key variables on the reaction outcome when using this compound. The data presented is a synthesis of typical results found in the literature for similar substrates.
| Parameter | Variation | Typical Outcome & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | Good to excellent yields for aryl bromides and iodides. A reliable starting point. |
| Pd(OAc)₂ / SPhos | Often provides higher yields and faster reaction times, especially for less reactive aryl chlorides. The bulky, electron-rich SPhos ligand facilitates oxidative addition and reductive elimination.[11] | |
| Base | K₂CO₃ | Effective and economical for most standard couplings.[6] |
| K₃PO₄ | A stronger base, often beneficial for less reactive coupling partners or when using aryl chlorides.[6][13] | |
| Cs₂CO₃ | Highly effective for difficult couplings due to its high solubility in organic solvents and strong basicity.[3] | |
| Solvent | Toluene / H₂O | Standard biphasic system. Toluene effectively dissolves organic components.[3] |
| 1,4-Dioxane / H₂O | Another common and effective solvent system. Dioxane's higher boiling point allows for higher reaction temperatures if needed.[10] | |
| THF / H₂O | Suitable for reactions at lower temperatures, as THF has a lower boiling point.[3] | |
| Temperature | 80 - 110 °C | Optimal range for most couplings with aryl bromides. Higher temperatures may be needed for aryl chlorides. |
Conclusion
This compound is a valuable reagent for the synthesis of complex, functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and systematically optimizing the choice of catalyst, base, and solvent, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and reliable synthetic routes for novel chemical entities in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-Ethoxybiphenyl-4'-boronic acid
Introduction: The Strategic Importance of 4-Ethoxybiphenyl-4'-boronic acid
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available to chemists, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out for their efficiency and broad functional group tolerance.[1][2] this compound has emerged as a highly valuable building block in this context. Its rigid biphenyl scaffold, functionalized with an ethoxy group, makes it a prime precursor for the synthesis of complex molecules with applications ranging from advanced liquid crystal materials to novel pharmaceutical agents.[3] The boronic acid moiety provides a stable, easy-to-handle, and relatively non-toxic source of a nucleophilic carbon partner for the coupling reaction.[2]
This guide provides an in-depth exploration of the palladium-catalyzed synthesis using this compound, focusing on the mechanistic underpinnings, detailed experimental protocols, and practical considerations for researchers in synthetic chemistry and drug development.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like this compound) with an organohalide or triflate.[1] The process is driven by a palladium catalyst and requires a base to proceed. Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.
The cycle comprises three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond. This forms a new Palladium(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[4][5]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are expelled, forming the new C-C bond of the desired biphenyl product. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol details a general procedure for the coupling of this compound with a generic aryl bromide, such as 4-bromotoluene.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene
-
Ethanol
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 mmol). Rationale: A low catalyst loading is typically sufficient. Pd(PPh₃)₄ is often used due to its stability and commercial availability, though other catalyst/ligand systems can be more effective for challenging substrates.[6]
-
Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, 10 mL total). Rationale: The solvent system is crucial. Toluene solubilizes the organic components, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).[7]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.[7]
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired substituted terphenyl or quaterphenyl product.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates and conditions used. The following table provides guidance on common challenges and potential solutions.
| Parameter | Typical Conditions | Optimization & Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | For less reactive halides (e.g., aryl chlorides), more active catalysts with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ may be required to facilitate oxidative addition.[8] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical.[4] K₂CO₃ is a good starting point. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups. Fluoride sources like KF can be effective for substrates with base-labile groups.[2] |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | The solvent must solubilize both organic and inorganic components. Dioxane is often a good alternative to toluene. Anhydrous conditions can be used with certain bases (e.g., KF). |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation (loss of the boronic acid group). For sensitive substrates, lower temperatures with a more active catalyst may be optimal.[6] |
| Side Reactions | Homocoupling, Protodeboronation | Homocoupling of the boronic acid can occur if oxygen is present. Ensure thorough degassing. Protodeboronation can be minimized by using the minimum necessary reaction time and avoiding overly harsh basic conditions or high temperatures. |
Applications in Research and Development
The products derived from this compound are of significant interest in several high-technology fields:
-
Liquid Crystals: The extended, rigid aromatic structures formed are ideal cores for liquid crystal molecules used in display technologies. The ethoxy group helps to modulate the mesomorphic properties of the final material.[9]
-
Organic Electronics: Polyphenylenes synthesized via iterative Suzuki couplings are investigated for their conductive and emissive properties in applications like Organic Light-Emitting Diodes (OLEDs).
-
Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active compounds. Boronic acids themselves are increasingly being incorporated into drug candidates as enzyme inhibitors, leveraging the unique ability of the boron atom to form stable tetrahedral complexes with active site residues.[10][11][12]
Conclusion
This compound is a versatile and powerful reagent for the construction of complex molecular architectures via palladium-catalyzed cross-coupling. A thorough understanding of the Suzuki-Miyaura reaction mechanism, coupled with careful selection of catalyst, base, and solvent, allows for the efficient and high-yielding synthesis of valuable compounds. The protocols and guidelines presented here serve as a robust starting point for researchers and developers aiming to leverage this important building block in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with 4-Ethoxybiphenyl-4'-boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2] This powerful reaction has revolutionized the synthesis of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] At the heart of this transformation is the organoboron reagent, with 4-Ethoxybiphenyl-4'-boronic acid being a particularly valuable building block for introducing the ethoxybiphenyl moiety.
This guide provides a comprehensive overview of the reaction conditions for C-C bond formation using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate in the presence of a base.[1][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][7]
-
Transmetalation: The boronic acid is activated by a base to form a boronate species.[8][9] This boronate then transfers its organic group to the palladium(II) center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
The Crucial Role of the Base
The base plays a multifaceted and critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8][9][10][11] The choice of base can significantly influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[7][10][12] The strength and solubility of the base are key considerations.[12] In some cases, aqueous bases are used, and the presence of water can be crucial for the reaction's efficacy.[12][13]
Optimizing Reaction Conditions for this compound
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection and optimization of several key parameters. For a substrate like this compound, which is an electron-rich boronic acid, certain considerations are particularly important.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is paramount.[7] While numerous palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also common.[14][15] The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.[7]
For electron-rich boronic acids and potentially challenging coupling partners (e.g., aryl chlorides), more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst activity and stability.[12][16] A common and often robust catalyst for general Suzuki couplings is Pd(dppf)Cl₂, which is less air-sensitive and has a longer shelf life than some other catalysts.[17]
Solvent Systems
The solvent must solubilize the reagents and stabilize the catalytic species.[14] Common solvents for Suzuki couplings include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water.[7][14] The use of a water co-solvent can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[16] It is crucial to use degassed solvents, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[14]
Temperature
Reaction temperatures for Suzuki couplings typically range from room temperature to reflux, with 80-110 °C being a common range.[5][14] The optimal temperature will depend on the reactivity of the coupling partners and the catalyst system employed. For less reactive partners, such as aryl chlorides, higher temperatures may be necessary.[7] However, elevated temperatures can also lead to side reactions like protodeboronation, the undesired cleavage of the C-B bond.[16][18]
The Coupling Partner: Aryl Halide Reactivity
The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[14] Aryl iodides and bromides are the most common choices due to their high reactivity.[7] Aryl chlorides are more challenging substrates and often require more active and specialized catalyst systems.[14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point and should be optimized for specific substrates.
Reagents and Materials:
-
This compound (1.1-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[16]
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[13][14]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[14][16] Then, add the palladium catalyst (0.02 mmol).[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5][14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Workup: Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.[12] Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5][12]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5][16]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings.
| Parameter | Typical Range/Options | Rationale/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Choice depends on substrate reactivity and stability. Pd(dppf)Cl₂ is a robust and air-stable option.[17] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), NHC ligands | Electron-rich and bulky ligands are beneficial for challenging substrates.[12][16] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | Base strength and solubility are critical for activating the boronic acid.[8][12] |
| Solvent | Dioxane, THF, DMF, Toluene, often with H₂O | Aprotic polar solvents are common; water can be essential for dissolving the base.[7][14] |
| Temperature | Room Temperature to 110 °C | Higher temperatures can increase reaction rates but may also lead to decomposition.[14][16] |
| Aryl Halide | I > Br > OTf >> Cl | Reactivity order dictates the ease of oxidative addition.[14] |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting Common Issues
Even with optimized conditions, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor oxidative addition; inefficient transmetalation.[16] | Ensure proper degassing to prevent catalyst oxidation.[14] Use a more electron-rich and bulky ligand for challenging halides.[16] Use a stronger, more soluble base.[16] Increase the reaction temperature.[16] |
| Protodeboronation | Harsh basic conditions; elevated temperatures; presence of excess water.[12][14][19] | Use a milder base (e.g., KF).[20] Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[16] Use anhydrous conditions if possible.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas.[12] |
| Poor Reagent Solubility | Inappropriate solvent system.[12] | Screen different solvents or solvent mixtures to ensure all reagents are sufficiently soluble at the reaction temperature.[12] |
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Boronic Acids: Boronic acids are generally stable but can be irritants. Avoid inhalation of dust and skin contact.
-
Solvents: Many organic solvents used in Suzuki couplings are flammable and/or toxic. Handle them in a fume hood and take appropriate fire safety precautions.
-
Bases: Strong bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully optimizing the reaction conditions—particularly the choice of catalyst, ligand, base, and solvent—researchers can successfully employ this compound to construct complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a valuable resource for achieving high yields and purity in these essential C-C bond-forming reactions.
References
- 1. mt.com [mt.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Boronic Acids in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Ethoxybiphenyl-4'-boronic acid in medicinal chemistry. This document provides a detailed overview of its utility, experimental protocols, and the scientific rationale behind its use in drug discovery.
Boronic acids are indispensable building blocks in medicinal chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are core components of many pharmaceutical agents.[3][4] Among the vast library of commercially available boronic acids, this compound emerges as a strategic reagent for introducing the 4-ethoxybiphenyl moiety—a privileged scaffold that can significantly influence a drug candidate's pharmacological profile.
The incorporation of this specific fragment can modulate key drug-like properties, including metabolic stability, lipophilicity, and receptor-binding interactions. Its utility lies in the ability to systematically explore the structure-activity relationship (SAR) of a lead compound, allowing chemists to fine-tune its efficacy and pharmacokinetic properties.[1][2]
| Property | Data |
| Chemical Formula | C₁₄H₁₅BO₃ |
| Molecular Weight | 242.08 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 195-201 °C |
| CAS Number | 407519-86-4 |
Core Application: The Suzuki-Miyaura Coupling Reaction
The primary application of this compound is its participation as the organoboron partner in the Suzuki-Miyaura cross-coupling. This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and high yields.[4][5]
Reaction Mechanism
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes & Rationale for Use
Structure-Activity Relationship (SAR) Exploration
In drug discovery, modifying aromatic scaffolds is a key strategy for optimizing ligand-receptor interactions. Replacing a simple phenyl or methoxy-phenyl group with the 4-ethoxybiphenyl moiety allows for a nuanced exploration of the binding pocket.
-
Increased Lipophilicity: The additional ethoxy and phenyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and access to hydrophobic binding sites.
-
Conformational Rigidity: The biphenyl core introduces a degree of conformational constraint, which can lock the molecule into a more bioactive conformation, improving binding affinity.
-
Metabolic Stability: The ethoxy group, compared to a methoxy group, can sometimes offer improved metabolic stability by altering the site of enzymatic attack by cytochrome P450 enzymes.
Safety and Handling
As with all boronic acids, proper safety precautions are necessary.
-
Hazards: May cause skin, eye, and respiratory irritation.[8][9] Handle in a well-ventilated area or fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be prone to dehydration to form boroxines, so proper storage is crucial.[12]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To synthesize a 4-aryl-4'-ethoxy-1,1'-biphenyl derivative.
Materials and Reagents
-
This compound (1.1 equiv.)
-
Aryl Bromide (e.g., 4-Bromoacetophenone) (1.0 equiv.)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 - 0.05 equiv.)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent System: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Workflow
Caption: General workflow for synthesis, isolation, and analysis.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water) to the flask.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.). The mixture may change color upon catalyst addition.
-
-
Reaction Execution:
-
Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.
-
Allow the reaction to proceed for 2-12 hours.
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), comparing against the starting materials.
-
-
Workup:
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure biphenyl product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Case Study: Bioisosteres in Anticancer Drug Design
The boronic acid group itself can serve as a bioisostere for other functional groups, like phenols or carboxylic acids. In a study on combretastatin A-4 (CA-4) analogs, researchers explored replacing a key phenol group with a boronic acid.[13] While this study used a different boronic acid, it highlights a key principle: the strategic replacement of functional groups to modulate activity. A medicinal chemist might use this compound to synthesize a CA-4 analog where the entire B-ring is replaced by the 4-ethoxybiphenyl moiety. This modification would drastically alter the molecule's size and electronics, providing valuable SAR data on the steric and electronic requirements of the colchicine binding site on tubulin.[13] This approach demonstrates how building blocks like this compound are critical tools for probing complex biological systems.
Conclusion
This compound is a valuable and versatile reagent in the medicinal chemist's toolkit. Its primary application in the robust and reliable Suzuki-Miyaura coupling allows for the straightforward introduction of the 4-ethoxybiphenyl scaffold. This moiety serves as a powerful modulator of physicochemical and pharmacological properties, making it an essential building block for the systematic optimization of lead compounds and the exploration of structure-activity relationships in modern drug discovery programs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Ethoxybiphenyl-4'-boronic Acid in Advanced Organic Electronics
Introduction: The Architectural Significance of Biphenyl Boronic Acids in Organic Semiconductors
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is fundamentally driven by the rational design of novel π-conjugated organic semiconductors. The performance of these materials hinges on their electronic properties, morphological stability, and processability. Boronic acids and their derivatives have become indispensable building blocks in the synthesis of these sophisticated materials, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction allows for the precise construction of carbon-carbon bonds, enabling the creation of complex conjugated systems that are the cornerstone of efficient charge transport and light emission in organic electronic devices.[1]
Among the vast library of boronic acid building blocks, 4-Ethoxybiphenyl-4'-boronic acid stands out as a strategic choice for fine-tuning the optoelectronic properties of organic semiconductors. Its biphenyl core provides a rigid and electronically conductive backbone, while the terminal ethoxy group offers a subtle yet powerful means of modulating key material characteristics. This application note will provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a building block for high-performance organic electronic materials. We will delve into the causality behind its selection, provide detailed experimental protocols for its use in the synthesis of a representative fluorene-based copolymer, and present key characterization and performance data.
The Role of the Ethoxy Moiety: A Subtle Driver of Performance
The incorporation of an ethoxy group at the 4'-position of the biphenyl boronic acid is not merely an arbitrary structural modification. This seemingly simple alkoxy chain imparts several desirable properties to the resulting organic semiconductor, influencing its processability, solid-state packing, and ultimately, its performance in a device.
-
Enhanced Solubility and Processability: The ethoxy group, with its flexible alkyl chain, increases the solubility of the resulting polymer in common organic solvents. This is a critical factor for solution-based fabrication techniques such as spin-coating and inkjet printing, which are essential for large-area and low-cost manufacturing of organic electronic devices. Improved solubility allows for the formation of uniform, high-quality thin films, which is paramount for efficient charge injection and transport.
-
Morphological Control and Reduced Aggregation: The presence of the ethoxy side chain can influence the intermolecular packing of the polymer chains in the solid state. By introducing a degree of steric hindrance, it can disrupt excessive π-π stacking, a phenomenon that often leads to the formation of aggregates. These aggregates can act as traps for charge carriers and quench luminescence, thereby reducing device efficiency and operational stability. The ethoxy group helps to maintain a more amorphous or microcrystalline morphology, which can be beneficial for achieving high photoluminescence quantum yields.
-
Tuning of Electronic Properties: While the electronic influence of an ethoxy group is more subtle than that of strong electron-donating or -withdrawing groups, it can still fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting copolymer. This allows for better energy level alignment with other materials in the device stack, such as charge injection layers and electrodes, leading to improved device efficiency.
Synthetic Protocol: Suzuki Polymerization of 2,7-Dibromo-9,9-dioctylfluorene with this compound
The following is a detailed, field-proven protocol for the synthesis of a blue-emitting polyfluorene-based copolymer using this compound. This protocol is designed to be a self-validating system, with clear steps for purification and characterization to ensure the synthesis of a high-purity, high-performance organic semiconductor.
Reaction Scheme:
Caption: Suzuki coupling polymerization.
Materials and Equipment:
-
2,7-Dibromo-9,9-dioctylfluorene (≥98% purity)
-
This compound (≥98% purity)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99% purity)
-
Potassium carbonate (K₂CO₃) (anhydrous, ≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Deionized water (degassed)
-
Standard Schlenk line and glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Soxhlet extraction apparatus
-
Column chromatography setup (silica gel)
Step-by-Step Protocol:
-
Reactant and Reagent Preparation: In a flame-dried 100 mL Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.00 g, 1.82 mmol), this compound (0.44 g, 1.82 mmol), and potassium carbonate (1.01 g, 7.28 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.042 g, 0.036 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (40 mL) and degassed deionized water (10 mL) to the flask via syringe. The biphasic solvent system is essential for the Suzuki coupling mechanism.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or size-exclusion chromatography (SEC). The polymerization is typically complete within 24-48 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel. Separate the organic layer and wash it sequentially with deionized water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Purification:
-
Precipitate the crude polymer by slowly adding the concentrated toluene solution to a large volume of methanol (e.g., 500 mL) with vigorous stirring. Collect the fibrous polymer precipitate by filtration.
-
For further purification, perform Soxhlet extraction of the polymer with methanol for 24 hours to remove any remaining catalyst and oligomeric impurities.
-
Dissolve the purified polymer in a minimal amount of chloroform and re-precipitate it into methanol. Collect the final polymer product by filtration and dry it under vacuum at 40 °C overnight.
-
Characterization Workflow:
Caption: Experimental workflow.
Data Presentation: Properties of the Resulting Copolymer
The synthesized poly(9,9-dioctylfluorene-alt-4-ethoxybiphenyl) is expected to exhibit the following properties, which are representative of high-performance organic semiconductors.
Table 1: Physicochemical and Photophysical Properties
| Property | Value | Method |
| Molecular Weight (Mn) | 15,000 - 30,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Thermal Decomposition Temp. (Td) | > 300 °C | TGA |
| UV-Vis Absorption (λmax, film) | ~380 nm | UV-Vis Spectroscopy |
| Photoluminescence (λmax, film) | ~420 nm (Blue) | PL Spectroscopy |
| Photoluminescence Quantum Yield (ΦPL, film) | > 60% | Integrating Sphere |
Table 2: Representative Organic Electronic Device Performance
| Device Type | Parameter | Value |
| OLED | Turn-on Voltage | < 5 V |
| Max. Luminance | > 1000 cd/m² | |
| External Quantum Efficiency (EQE) | > 2% | |
| OFET | Hole Mobility (μh) | 10⁻³ - 10⁻² cm²/Vs |
| On/Off Ratio | > 10⁵ |
Note: The performance values in Table 2 are representative and can vary significantly based on the specific device architecture, fabrication conditions, and other materials used in the device stack.
Conclusion and Future Outlook
This compound is a versatile and strategically important building block for the synthesis of advanced organic semiconductors. The ethoxy moiety provides a powerful tool for fine-tuning the solubility, morphology, and electronic properties of the resulting materials, leading to enhanced performance in organic electronic devices. The detailed Suzuki polymerization protocol provided herein offers a reliable and reproducible method for synthesizing high-quality fluorene-based copolymers. The expected photophysical and device performance data highlight the potential of these materials for applications in high-performance OLEDs and OFETs.
Future research in this area will likely focus on further optimizing the molecular design of biphenyl boronic acid derivatives to achieve even higher device efficiencies, improved operational stability, and access to a wider range of emission colors. The continued development of novel building blocks like this compound will undoubtedly play a crucial role in advancing the field of organic electronics and enabling the next generation of flexible, low-cost, and high-performance electronic devices.
References
Application Notes and Protocols for the Catalytic Cycle of Suzuki Coupling Involving 4-Ethoxybiphenyl-4'-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Suzuki-Miyaura Coupling in Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of organic molecules, from polymers and fine chemicals to complex natural products and active pharmaceutical ingredients.[1] Its significance in the pharmaceutical industry is particularly noteworthy, where it is a key reaction in the construction of biaryl moieties, a common structural motif in many drug candidates.[3][4]
This guide will delve into the catalytic cycle of the Suzuki coupling, with a specific emphasis on the use of 4-Ethoxybiphenyl-4'-boronic acid, an electron-rich organoboron reagent. Understanding the nuances of the catalytic cycle and the role of each component is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] The cycle can be conceptually divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: Initiation of the Cycle
The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated palladium(0) complex.[5] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[6] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7] For the coupling with this compound, a suitable aryl halide partner would typically be an aryl bromide or iodide.
Transmetalation: The Key C-C Bond Forming Step
Transmetalation is the crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) center.[8] This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The generally accepted mechanism involves the formation of an "ate" complex, which then reacts with the palladium(II) halide complex.[9] The choice of base can significantly impact the reaction rate and yield.[9]
Reductive Elimination: Product Formation and Catalyst Regeneration
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the desired biaryl product.[5] This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Diagram of the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Application Notes
The following protocols are designed to be a robust starting point for the Suzuki coupling of this compound with a suitable aryl halide. Optimization may be required depending on the specific substrate and desired scale.
Materials and Reagents
-
This compound: (CAS: 201802-67-7) Ensure high purity.
-
Aryl Halide: e.g., 4-bromoanisole, 1-iodo-4-nitrobenzene (1.0 equiv)
-
Palladium Catalyst: See Table 1 for a comparison of common catalysts.
-
Base: See Table 2 for a comparison of common bases.
-
Solvent: Degassed solvents are crucial to prevent catalyst deactivation. Common choices include toluene, 1,4-dioxane, or a mixture of an organic solvent and water.[2]
-
Inert Gas: Argon or Nitrogen.
General Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (see Table 1 for typical loadings) and the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst and base is critical for the success of a Suzuki coupling reaction, especially with electron-rich boronic acids like this compound. The following tables provide a comparative overview of commonly used catalysts and bases.
Table 1: Comparison of Common Palladium Catalysts for Suzuki Coupling of Arylboronic Acids
| Catalyst System | Ligand | Typical Loading (mol%) | Key Advantages | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | Readily available, effective for many substrates. | [2] |
| Pd(OAc)₂ / SPhos | SPhos | 1-3 | Highly active for a broad range of substrates, including aryl chlorides. | [10] |
| Pd₂(dba)₃ / XPhos | XPhos | 1-3 | Excellent for sterically hindered and electron-rich substrates. | [11] |
| Pd(dppf)Cl₂ | dppf | 1-5 | Robust and versatile, often used for challenging couplings. | [2] |
Data compiled from multiple sources for illustrative purposes. Optimal catalyst and loading are substrate-dependent.
Table 2: Comparison of Common Bases for Suzuki Coupling of Arylboronic Acids
| Base | Strength | Typical Equivalents | Notes | Reference(s) |
| K₂CO₃ | Moderate | 2.0 | Commonly used, effective in aqueous/organic mixtures. | [9] |
| K₃PO₄ | Strong | 2.0 | Often provides higher yields, especially for challenging couplings. | [9] |
| Cs₂CO₃ | Strong | 2.0 | Highly soluble in organic solvents, good for anhydrous conditions. | [9] |
| NaOH | Strong | 2.0 | Can be effective, but may promote side reactions with sensitive substrates. | [12] |
Data compiled from multiple sources for illustrative purposes. The choice of base is highly dependent on the specific substrates and solvent system.
Troubleshooting and Field-Proven Insights
Even with a well-defined protocol, challenges can arise in Suzuki coupling reactions. Below are some common issues and their potential solutions.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the use of fresh, high-quality palladium catalyst and properly degassed solvents. The presence of oxygen can lead to the formation of palladium black and catalyst deactivation.
-
Inefficient Transmetalation: The choice of base is critical. For electron-rich boronic acids, a stronger base like K₃PO₄ may be necessary to facilitate transmetalation.[9]
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A co-solvent may be necessary.
-
-
Side Reactions:
-
Homocoupling of the Boronic Acid: This side reaction can be prevalent, especially in the presence of oxygen.[13] Thoroughly degassing the reaction mixture is crucial.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant side reaction, particularly with electron-rich or sterically hindered boronic acids.[14] Using anhydrous conditions or a less protic solvent can mitigate this issue.
-
Hydrolysis of Sensitive Functional Groups: If the substrate contains base-sensitive functional groups (e.g., esters), a milder base such as KF may be employed.[8]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. A thorough understanding of the catalytic cycle and the role of each reaction component is essential for successful and reproducible results. By carefully selecting the catalyst, base, and solvent, and by being mindful of potential side reactions, researchers can effectively utilize this reaction for the synthesis of complex molecules, including those relevant to drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. fishersci.com [fishersci.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boronic Acid-Catalyzed Amide Bond Formation
Introduction: A Modern Approach to a Cornerstone Reaction
The amide bond is a ubiquitous functional group, central to the structure of peptides, proteins, pharmaceuticals, and polymers.[1][2] Consequently, the development of efficient and mild methods for its construction remains a paramount objective in synthetic chemistry. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which can lead to poor atom economy and the generation of significant waste.[3][4] Direct catalytic amidation, the condensation of a carboxylic acid and an amine with the expulsion of water, represents a more sustainable and "greener" alternative.[1][5]
Among the various catalysts developed for this transformation, boronic acids have emerged as a particularly effective and versatile class.[4][6] First reported by Yamamoto and coworkers in 1996, arylboronic acids, particularly those bearing electron-withdrawing substituents, have been shown to be robust, air- and water-tolerant Lewis acid catalysts for direct amidation.[1] This guide provides an in-depth exploration of the mechanistic underpinnings of boronic acid catalysis, practical experimental protocols, and a discussion of the scope and limitations of this powerful synthetic tool.
Mechanistic Insights: Beyond a Simple Lewis Acid Activation
The precise mechanism of boronic acid-catalyzed amidation has been a subject of considerable investigation and debate. While initially conceived as a straightforward Lewis acid activation of the carboxylic acid, recent studies suggest a more intricate and cooperative process.[7][8]
The originally proposed mechanism involved the formation of a mono(acyloxy)boronic acid intermediate, which is then attacked by the amine nucleophile.[9][10] However, experimental and computational evidence has brought this into question, suggesting that such intermediates may not be the most reactive species.[7][8]
A more contemporary understanding points towards the involvement of dimeric B-X-B (where X = O or NR) motifs.[7][8] In this model, the boronic acid engages with both the carboxylic acid and the amine, orchestrating the reaction within a more organized transition state. This is supported by the observation that at least three free coordination sites on the boron atom appear necessary for catalytic activity.[7] The removal of water, typically achieved with molecular sieves or azeotropic distillation, is critical to drive the equilibrium towards the formation of the active catalytic species and the final amide product.[1][9][10]
Figure 1: A simplified representation of a proposed mechanistic pathway involving a dimeric boronic acid intermediate.
The Catalyst Landscape: A Comparative Overview
The choice of boronic acid catalyst can significantly impact reaction efficiency, with electronic and steric factors playing a crucial role. The following table summarizes some commonly employed boronic acid catalysts and their key features.
| Catalyst | Key Features & Applications | References |
| Phenylboronic Acid | A simple, commercially available catalyst. Effective for a range of substrates, though may require higher temperatures. | [4][11] |
| 3,4,5-Trifluorophenylboronic Acid | Electron-deficient aromatic ring enhances Lewis acidity and catalytic activity. Often used in seminal studies. | [1][5][10] |
| ortho-Iodophenylboronic Acid | Exhibits high catalytic activity, even at room temperature. The ortho-substituent is thought to disfavor the formation of less reactive boroxine resting states. | [9][12][13] |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | An optimized catalyst with enhanced kinetic activity, providing high yields in shorter reaction times under mild conditions. | [12] |
| Alkylboronic Acids (e.g., n-Butylboronic Acid) | Can be more active than arylboronic acids for certain substrates, such as α-hydroxycarboxylic acids. | [1] |
| Solid-Supported Arylboronic Acids | Offer the advantages of heterogeneous catalysis, including easy recovery and reuse. Suitable for flow chemistry applications. | [11][14] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for boronic acid-catalyzed amidation under different conditions.
Protocol 1: General Procedure for Amidation at Room Temperature using ortho-Iodoarylboronic Acids
This protocol is adapted from the work of Hall and coworkers and is particularly useful for heat-sensitive substrates.[12][13]
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
ortho-Iodophenylboronic acid or 5-methoxy-2-iodophenylboronic acid (MIBA) (0.1 mmol, 10 mol%)
-
Activated 4 Å molecular sieves (500 mg)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene (5 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial with a screw cap
Procedure:
-
Preparation: To a clean, dry reaction vial containing a magnetic stir bar, add the carboxylic acid, the boronic acid catalyst, and the activated 4 Å molecular sieves.
-
Solvent Addition: Add the anhydrous solvent to the vial.
-
Pre-stirring: Stir the mixture at room temperature for 15-30 minutes. This pre-stirring period is often beneficial for the formation of the active catalytic species.[2]
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
Figure 2: A general experimental workflow for boronic acid-catalyzed amidation.
Protocol 2: Amidation under Azeotropic Reflux Conditions
This protocol is suitable for less reactive substrates that require elevated temperatures to proceed at a reasonable rate. The azeotropic removal of water is a key feature of this procedure.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Arylboronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) (0.05-0.1 mmol, 5-10 mol%)
-
Toluene or xylene (10 mL)
-
Dean-Stark apparatus or a Soxhlet extractor filled with activated 4 Å molecular sieves
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus (or a Soxhlet extractor with molecular sieves), and a reflux condenser.
-
Reagent Addition: To the flask, add the carboxylic acid, the amine, and the boronic acid catalyst.
-
Solvent Addition: Add the solvent (toluene or xylene).
-
Reaction: Heat the reaction mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction progress by an appropriate analytical technique.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Cooperative Catalysis: The Role of Additives
In some cases, the efficiency of boronic acid-catalyzed amidation can be enhanced by the use of a co-catalyst. For instance, Ishihara and Lu have reported that 4-(dimethylamino)pyridine N-oxide (DMAPO) can act as a cooperative catalyst with arylboronic acids.[15] This co-catalytic system is particularly effective for the amidation of less reactive carboxylic acids and allows for the chemoselective synthesis of conjugated amides.[15]
Scope and Limitations: Navigating Substrate Compatibility
Boronic acid-catalyzed amidation is compatible with a wide range of functional groups. However, certain limitations exist:
-
Steric Hindrance: Highly sterically hindered carboxylic acids or amines may react slowly or not at all.
-
Poorly Nucleophilic Amines: While significant progress has been made, the amidation of poorly nucleophilic anilines can still be challenging and may require more forcing conditions or specialized catalysts.[16]
-
Racemization: For chiral carboxylic acids, particularly α-amino acids, the risk of racemization should be considered, especially at elevated temperatures. However, many boronic acid-catalyzed methods have been shown to proceed with minimal or no epimerization.[1][3]
Conclusion: A Valuable Tool for Modern Synthesis
Boronic acid-catalyzed direct amidation has evolved into a robust and versatile synthetic methodology. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive alternative to traditional amide bond forming reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst and reaction conditions, researchers can effectively leverage this powerful tool for the efficient and sustainable synthesis of a wide array of amide-containing molecules.
References
- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 2. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 7. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A solid-supported arylboronic acid catalyst for direct amidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. An Effective Amide Synthesis Using Boronic Acid-DMAPO Cooperative Catalysis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
Introduction: The Strategic Value of 4-Ethoxybiphenyl-4'-boronic Acid in Modern Synthesis
An In-Depth Guide to One-Pot Synthesis Strategies Involving 4-Ethoxybiphenyl-4'-boronic Acid
In the landscape of medicinal chemistry and materials science, the biphenyl moiety is a privileged scaffold, forming the backbone of numerous pharmaceuticals, liquid crystals, and organic electronics. This compound emerges as a particularly valuable building block. Its structure combines the rigid, π-conjugated biphenyl system with an ethoxy group, which can enhance solubility and modulate electronic properties, and a boronic acid functional group, a versatile handle for carbon-carbon bond formation. Boronic acids are cornerstone reagents in organic chemistry, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]
The drive for efficiency, sustainability, and speed in chemical synthesis has propelled the development of "one-pot" reactions. These strategies, where reactants are subjected to successive chemical transformations in a single reactor, circumvent the need for lengthy purification procedures of intermediates, thereby saving time, reducing solvent waste, and often increasing overall yield. This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of one-pot synthesis strategies centered on this compound, focusing on the underlying principles and providing actionable, field-proven protocols.
Core Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to designing and troubleshooting any one-pot protocol involving boronic acids. The reaction facilitates the coupling of an organoboron species (like this compound) with an organic halide or triflate, catalyzed by a palladium complex.[1] The process is a catalytic cycle that continuously regenerates the active catalyst.
The three key stages are:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2]
-
Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. It requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species. This boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: One-Pot Sequential Borylation and Suzuki-Miyaura Coupling
A highly efficient one-pot strategy involves creating a boronic acid derivative in situ from an aryl halide, followed by a Suzuki-Miyaura coupling with a second aryl halide without isolating the boronate intermediate.[3][4][5] This approach is particularly powerful as it expands the scope of coupling partners beyond commercially available boronic acids and avoids handling potentially unstable intermediates.
Causality and Experimental Choices:
-
The Borylation Step: The Miyaura borylation reaction typically uses bis(pinacolato)diboron (B₂pin₂) as the boron source.[5] It requires a specific catalyst system (e.g., Pd(dppf)Cl₂) and a weak base like potassium acetate (KOAc) that does not prematurely hydrolyze the diboron reagent.
-
The Coupling Step: After the borylation is complete, the second aryl halide and a stronger base (e.g., aqueous K₂CO₃) are added directly to the pot. The base is essential for the transmetalation step of the subsequent Suzuki coupling. A more robust ligand (e.g., XPhos or SPhos) may be required for coupling with challenging substrates like aryl chlorides.[3]
-
Solvent Choice: A solvent like 1,4-dioxane or ethanol is often used as it is suitable for both reaction steps.[3][5]
Caption: Workflow for a one-pot sequential borylation/Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes the synthesis of an unsymmetrical biaryl where one partner is generated in situ. For this example, we will couple the in situ generated 4-ethoxyphenylboronic ester with a second aryl bromide.
Materials:
-
1-Bromo-4-ethoxybenzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium Acetate (KOAc) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Aryl Bromide 2 (Ar²-Br) (1.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, as a 2M aqueous solution)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup (Borylation): To an oven-dried Schlenk flask, add 1-bromo-4-ethoxybenzene, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
First Reaction: Heat the mixture to 80 °C with vigorous stirring for 2-4 hours. Monitor the consumption of the starting aryl bromide by TLC or LC-MS.
-
Second Coupling Addition: Once the borylation is complete, cool the mixture slightly. Carefully add Aryl Bromide 2, followed by the aqueous solution of potassium carbonate.
-
Second Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-16 hours, monitoring for the formation of the final product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
| Entry | Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-X) | Catalyst System | Yield (%) |
| 1 | 1-bromo-4-ethoxybenzene | 4-bromoanisole | Pd(dppf)Cl₂ / SPhos Pd G2 | ~85-95% |
| 2 | 1-bromo-4-ethoxybenzene | 3-bromopyridine | Pd(dppf)Cl₂ / XPhos Pd G2 | ~80-90% |
| 3 | 4-chlorotoluene | 1-bromo-4-ethoxybenzene | XPhos Pd G2 (for both steps) | ~75-85% |
| Yields are representative and highly dependent on specific substrates and optimized conditions. |
Application Protocol 2: Multi-Component One-Pot Reactions (MCRs)
Multi-component reactions are the epitome of one-pot synthesis, where three or more starting materials are combined to form a complex product in a single operation. Arylboronic acids are excellent partners in MCRs due to their stability and predictable reactivity.[6] These reactions are invaluable in drug discovery for rapidly generating libraries of structurally diverse molecules.
Causality and Experimental Choices:
-
Reaction Design: MCRs are designed so that each step proceeds sequentially under the same reaction conditions, forming new bonds and intermediates that react in the subsequent step.
-
Example Strategy: A powerful MCR involves the reaction of an aldehyde, an amine, and a boronic acid. For instance, a one-pot, four-component reaction has been developed to synthesize 4-benzyl-1,1′-biphenyl derivatives from a bromo-ketone, tosylhydrazide, and two different arylboronic acids.[7] This involves an in situ formation of a tosylhydrazone, followed by a reductive coupling and a final Suzuki coupling.
Caption: Conceptual diagram of a three-component one-pot reaction.
Detailed Experimental Protocol (Hypothetical Adaptation for MCR)
This protocol is adapted from literature precedents for MCRs involving arylboronic acids.[6][7] It describes the synthesis of a complex diarylmethane derivative.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Tosylhydrazide (1.5 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
1,4-Dioxane
Procedure:
-
Hydrazone Formation: In a reaction tube, dissolve 4-bromobenzaldehyde and tosylhydrazide in 1,4-dioxane. Stir the solution at 80 °C for 2 hours.
-
Reductive Coupling Addition: To the same tube, add potassium carbonate and this compound. Reflux the mixture at 110 °C for 5 hours. This step forms a Csp²–Csp³ bond.
-
Suzuki Coupling Addition: Cool the mixture slightly. Add Pd(OAc)₂ and PCy₃·HBF₄ to the reaction system.
-
Final Reaction: Continue refluxing at 110 °C for 12 hours. This final step constructs the Csp²–Csp² bond via Suzuki coupling.
-
Workup and Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography to isolate the final multi-component product.
Trustworthiness: A Self-Validating System
To ensure reproducibility and success, every protocol must incorporate checks and balances.
-
Reagent Integrity: this compound, like many boronic acids, can undergo slow decomposition (protodeboronation) upon storage. It is crucial to use high-purity material and store it in a cool, dry place. The presence of boroxine (a cyclic anhydride) is common and generally does not impede reactivity in Suzuki couplings.
-
Atmosphere Control: Palladium(0) species are sensitive to oxygen. Therefore, conducting reactions under an inert atmosphere of argon or nitrogen is critical to prevent catalyst degradation and ensure a complete catalytic cycle.
-
Reaction Monitoring: The progress of the reaction should be monitored. A simple TLC analysis can show the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, taking small aliquots for LC-MS or GC-MS analysis is recommended. This provides real-time validation of the protocol's effectiveness.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Improper base; Low reaction temperature. | Use fresh catalyst; Degas solvent thoroughly; Screen different bases (e.g., Cs₂CO₃, K₃PO₄); Increase temperature. |
| Recovery of Starting Material | Inefficient oxidative addition or transmetalation. | For aryl chlorides, use specialized catalysts (e.g., Buchwald ligands). Ensure the base is sufficiently strong and soluble. |
| Homocoupling Side Product | Oxygen contamination; High catalyst loading. | Improve inert atmosphere technique; Reduce catalyst loading; Add a phosphine ligand to stabilize the Pd(0) species. |
| Protodeboronation | Presence of water/protons before transmetalation; Prolonged reaction time at high temperature. | Use anhydrous solvents; Ensure base is added correctly; Optimize reaction time. |
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. When combined with one-pot strategies such as sequential borylation/coupling or multi-component reactions, its utility is magnified, enabling the rapid, efficient, and sustainable synthesis of complex molecular architectures. By understanding the core mechanisms, carefully selecting reaction conditions, and incorporating self-validating monitoring techniques, researchers can harness these advanced protocols to accelerate discovery in drug development and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 6. One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Maximizing Yield in 4-Ethoxybiphenyl-4'-boronic acid Suzuki Coupling Reactions
Welcome to the comprehensive support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Ethoxybiphenyl-4'-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot common issues and enhance the yield and purity of their coupling reactions. Drawing upon established principles and field-tested insights, this resource provides in-depth, actionable solutions to the challenges you may encounter.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1] However, its complexity can often lead to unexpected side reactions and diminished yields, particularly when dealing with functionalized substrates like this compound.[2] This guide is structured in a practical question-and-answer format to directly address the specific problems that can arise during your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here, we tackle the most common issues encountered when performing Suzuki coupling with this compound, providing not just solutions, but also the scientific reasoning behind them.
Q1: My reaction has stalled, resulting in low or no yield. What are the primary factors I should investigate?
A1: A stalled or low-yielding Suzuki reaction is a frequent challenge that can typically be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.
Initial Diagnostic Checks:
-
Catalyst Activity: The heart of the Suzuki reaction is the Pd(0) catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced to the active Pd(0) species in situ.[3] Inadequate reduction can halt the catalytic cycle before it even begins. Furthermore, oxygen can deactivate the catalyst, leading to the formation of palladium black and promoting undesirable side reactions like the homocoupling of the boronic acid.[3][4]
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[3] Solvents should be thoroughly degassed prior to use. Consider using a pre-formed, air-stable Pd(0) catalyst, such as Pd(PPh₃)₄, or a modern pre-catalyst like a Buchwald-type G3 palladacycle, which is designed for robust performance.[3][5]
-
-
Base Selection and Solubility: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[1][6] The choice of base and its solubility in the reaction medium are critical. A base that is too weak may not facilitate efficient transmetalation, while one that is too strong could promote decomposition of your starting materials.[5]
-
Solution: For this compound, which is an electron-rich arylboronic acid, a moderately strong base is often effective. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[5][7] If solubility is an issue in your chosen solvent system, adding a small amount of water can be beneficial, as it helps to dissolve the inorganic base and facilitate the formation of the active boronate.[5][8]
-
-
Solvent System: The solvent influences the solubility of all reaction components, the reaction rate, and in some cases, the selectivity of the coupling.[9][10] For the Suzuki coupling, a variety of solvents can be employed, often in biphasic mixtures with water.[1][2]
-
Solution: Common and effective solvent systems include ethereal solvents like 1,4-dioxane or THF, often mixed with water (e.g., a 4:1 or 10:1 ratio).[3][5] Aromatic solvents such as toluene can also be effective, particularly with certain catalyst systems.[9] If you suspect poor solubility is the issue, switching to a more polar aprotic solvent like DMF may be beneficial, though care must be taken as these can sometimes favor different reaction pathways.[8]
-
-
Temperature: Reaction kinetics are highly dependent on temperature. Insufficient thermal energy can lead to a sluggish reaction, while excessive heat can promote the degradation of starting materials or the catalyst.[5]
-
Solution: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[5] If your reaction is slow, a modest increase in temperature may improve the rate. However, it's crucial to monitor for any signs of decomposition.
-
Q2: I'm observing significant formation of a biphenyl byproduct derived from the homocoupling of my this compound. How can I suppress this side reaction?
A2: The homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[2][11] This occurs when two molecules of the boronic acid couple with each other, consuming your starting material and reducing the yield of the desired product.
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of homocoupling.[2][3]
-
Solution: Employ robust degassing techniques for your solvents, such as the freeze-pump-thaw method or sparging with an inert gas for an extended period (15-30 minutes).[5] Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.
-
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) source, like Pd(PPh₃)₄, can circumvent the issues associated with the in-situ reduction of Pd(II) precatalysts, which can sometimes be inefficient and lead to residual Pd(II).[12]
-
Solution: If you are using a Pd(II) source, consider adding a mild reducing agent to the reaction mixture to ensure complete conversion to Pd(0).[4]
-
-
Controlled Addition of the Boronic Acid: In some instances, maintaining a low concentration of the boronic acid throughout the reaction can disfavor the bimolecular homocoupling reaction.
-
Solution: Consider adding the this compound slowly to the reaction mixture over a period of time using a syringe pump.[12] This can be particularly effective in large-scale reactions.
-
-
Ligand Optimization: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Q3: My boronic acid appears to be decomposing during the reaction, as evidenced by the formation of 4-ethoxybiphenyl. What is causing this, and how can I prevent it?
A3: The replacement of the boronic acid functional group with a hydrogen atom is known as protodeboronation.[2] This is a significant decomposition pathway, especially for electron-rich boronic acids like this compound, and is often accelerated by harsh basic conditions and the presence of water.[3][11]
Mitigation Strategies for Protodeboronation:
-
Use of Milder Bases: Strong bases, particularly in aqueous media, can promote the cleavage of the C-B bond.[3]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, eliminating it from the reaction can significantly reduce this side reaction.[3]
-
Solution: Employ strictly anhydrous solvents and reagents. Bases like potassium trimethylsilanolate (TMSOK) are compatible with anhydrous conditions.[5] Note that for anhydrous conditions to be effective, the transmetalation step must be able to proceed without the aid of water.
-
-
Protection of the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.
-
Solution: Consider converting the this compound to its corresponding pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[5][13] These derivatives are generally more stable and can release the active boronic acid slowly under the reaction conditions, a strategy known as "slow release".[14][15]
-
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[5]
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require some optimization to find the ideal balance.
-
Q4: I am coupling this compound with a sterically hindered aryl halide, and the yield is poor. How can I improve the efficiency of this challenging coupling?
A4: Steric hindrance on either coupling partner, but particularly on the aryl halide, can significantly slow down the oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[16]
Strategies for Coupling Hindered Substrates:
-
Ligand Selection: The choice of ligand is paramount for overcoming steric challenges.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., XPhos, SPhos) or trialkylphosphines like P(t-Bu)₃ are specifically designed to facilitate oxidative addition with hindered substrates.[5][17] N-heterocyclic carbene (NHC) ligands are also highly effective for these types of transformations.[18]
-
-
Catalyst System: Certain pre-catalysts are known to be more effective for hindered couplings.
-
Solution: Consider using a palladacycle-based pre-catalyst, which can be more active than traditional palladium sources.[3]
-
-
Reaction Conditions: A stronger base and higher temperatures may be necessary to overcome the higher activation energy associated with hindered substrates.
-
Solution: A stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a solvent like dioxane can be effective.[18] Increasing the reaction temperature may also be necessary, but as always, monitor for decomposition.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
To better understand the process, the following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol serves as a general starting point and should be optimized for your specific substrates.[5]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[19][20]
-
Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Protecting a Boronic Acid as a Diethanolamine Adduct
This procedure can be used to stabilize a sensitive boronic acid prior to its use in a Suzuki coupling.[3]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.
Data Summary Table
The following table summarizes common reaction parameters and their impact on yield, providing a quick reference for optimization.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (For Sensitive Boronic Acids) | Expected Outcome |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) | Higher activity for hindered substrates with Buchwald pre-catalysts.[5] |
| Ligand | - | XPhos (4 mol%) | P(t-Bu)₃ (4 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[5][17] |
| Base | K₂CO₃ (2.0 equiv) | t-BuOK (2.0 equiv) | KF (3.0 equiv) | Stronger bases for hindered couplings; milder bases to prevent protodeboronation.[3][18] |
| Solvent | Dioxane/H₂O (4:1) | Dioxane (anhydrous) | Toluene/H₂O (10:1) | Anhydrous conditions can reduce protodeboronation.[3] |
| Temperature | 90 °C | 110 °C | 80 °C | Higher temperatures may be needed for difficult couplings.[5] |
| Typical Yield | 70-90% | 60-85% | 75-95% | Yields are highly substrate-dependent and require optimization.[21] |
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting a low-yielding reaction.
Caption: A decision guide for troubleshooting low-yielding Suzuki reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. vapourtec.com [vapourtec.com]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
common side reactions with 4-Ethoxybiphenyl-4'-boronic acid and their prevention
Welcome to the Technical Support Center for 4-Ethoxybiphenyl-4'-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its role in constructing complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. However, like many organoboron compounds, its reactivity can be nuanced, and an understanding of potential side reactions is crucial for achieving high yields and purity. The two most prevalent side reactions are protodeboronation and homocoupling . This guide will dissect the causes of these undesired pathways and provide actionable strategies for their prevention.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the likely culprits?
A1: Low yields are often attributable to two primary side reactions: protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 4-ethoxybiphenyl.[1][2] Homocoupling results in the formation of a symmetric biaryl dimer from two molecules of the boronic acid.[3] Several factors can promote these side reactions, including the choice of base, the presence of oxygen, and the activity of the palladium catalyst.[1][3]
Q2: I am observing a significant amount of 4-ethoxybiphenyl in my reaction mixture. What is causing this protodeboronation, and how can I prevent it?
A2: Protodeboronation is a common issue, particularly with electron-rich arylboronic acids like this compound.[1] The primary cause is the presence of a proton source, often water, in combination with a strong base and elevated temperatures.[1][4][5] To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong aqueous bases can accelerate protodeboronation.[1] Switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[3][4]
-
Anhydrous Conditions: Since water is a key ingredient for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1][4]
-
Lower Reaction Temperatures: If the desired cross-coupling can proceed efficiently at a lower temperature, reducing the heat can disfavor the protodeboronation pathway.[3][4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[2][4]
Q3: My main byproduct is the homocoupling dimer of this compound. What reaction conditions favor this side product, and how can I suppress it?
A3: Homocoupling is primarily promoted by the presence of oxygen and can also be influenced by the palladium catalyst system.[1][6] Oxygen can facilitate the oxidative homocoupling of the boronic acid.[6] To prevent this:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][3]
-
Catalyst Choice: Using a pre-catalyst that efficiently generates the active Pd(0) species can minimize the concentration of Pd(II) species that may promote homocoupling.[3]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, thereby favoring the cross-coupling pathway.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered when using this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting materials | Inactive catalyst; Impure reagents; Inappropriate base or solvent. | Ensure the palladium catalyst and ligands are fresh and stored correctly.[1] Verify the purity of the boronic acid and aryl halide. Consider using a more robust, air-stable precatalyst.[1] Optimize the base and solvent system; ensure the base is finely powdered and dry for anhydrous reactions.[1] |
| Significant formation of 4-ethoxybiphenyl (protodeboronation) | Presence of water; Strong aqueous base; High reaction temperature. | Switch to anhydrous conditions.[1][4] Use a weaker base such as K₂CO₃ or Cs₂CO₃.[3][4] Attempt the reaction at a lower temperature.[3][4] Consider converting the boronic acid to a more stable ester derivative (e.g., pinacol or MIDA ester).[2][4] |
| Predominance of homocoupling byproduct | Oxygen contamination; Inefficient catalyst system. | Thoroughly degas all solvents and maintain a strict inert atmosphere.[1][3][6] Employ a pre-catalyst that rapidly generates the active Pd(0) species.[3] |
| Inconsistent results or poor reproducibility | Degradation of boronic acid; Variable reagent quality. | Use fresh, high-purity this compound for each reaction. Consider protecting the boronic acid as a diethanolamine adduct for improved stability.[1] |
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the competing side reactions of protodeboronation and homocoupling.
Caption: Catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reactions: protodeboronation and homocoupling.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄ or a more advanced palladacycle)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction vessel and flame-dry under vacuum. Allow to cool to room temperature and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition: To the reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv) under a positive pressure of inert gas.
-
Solvent and Catalyst Addition: Add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[4] Finally, add the palladium catalyst (typically 1-3 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 4-Ethoxybiphenyl-4'-boronic Acid and its Suzuki Coupling Products
Welcome to the technical support center for 4-Ethoxybiphenyl-4'-boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile reagent and its subsequent reaction products. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: Purification of this compound (Starting Material)
The purity of your boronic acid is paramount for a successful Suzuki-Miyaura coupling reaction. Impurities can poison the palladium catalyst, lead to unwanted side reactions, and complicate the purification of your final product[1]. This section addresses the purification of the boronic acid itself.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: The most common impurities are its corresponding boroxine (a trimeric anhydride formed by dehydration) and the protodeboronated byproduct, 4-ethoxybiphenyl. The boroxine can form upon storage or during synthesis and often co-exists in equilibrium with the boronic acid, especially in non-polar solvents or in the solid state. 4-Ethoxybiphenyl is a result of protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond[2]. This can be exacerbated by moisture, heat, and acidic or basic conditions[3].
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended.
-
¹H NMR: This is the most effective tool. The presence of the boroxine will often manifest as broad peaks for the aromatic protons adjacent to the boronic acid group. Integrating the aromatic signals of the boronic acid against those of the 4-ethoxybiphenyl impurity can quantify the level of protodeboronation.
-
LC-MS: Liquid chromatography-mass spectrometry can separate the boronic acid from its non-boronated counterpart and other impurities, providing a clear purity profile[4]. High-performance liquid chromatography (HPLC) is a standard technique for analyzing boronic acids.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize the formation of boroxine and prevent protodeboronation, the compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen), refrigerated, and protected from light and moisture.
Troubleshooting Guide: Starting Material Purification
Problem 1: My NMR spectrum shows broad, ill-defined peaks for the boronic acid, suggesting the presence of boroxine.
-
Cause: Boronic acids can reversibly form trimeric anhydrides called boroxines through the loss of water. This equilibrium is often responsible for the poor resolution in NMR spectra.
-
Solution 1: Recrystallization. This is often the most effective method. While specific solvent systems for this compound are not widely published, a good starting point for aryl boronic acids is a mixed solvent system, such as dissolving in a hot solvent like ethanol or ethyl acetate and adding a non-polar co-solvent like hexanes until turbidity is observed, then allowing it to cool slowly[5][6]. Another option is recrystallization from hot water[6][7].
-
Solution 2: Aqueous Workup. Before use in a reaction, you can dissolve the boronic acid in a suitable organic solvent (like ethyl acetate) and wash it with a small amount of aqueous acid (e.g., 1M HCl) followed by brine. The water helps to hydrolyze the boroxine back to the monomeric boronic acid. Ensure the organic layer is thoroughly dried before solvent removal.
Problem 2: My starting material is contaminated with a significant amount (>5%) of 4-ethoxybiphenyl.
-
Cause: This is due to protodeboronation, which may have occurred during synthesis or storage[8]. Using this material directly will lead to lower yields and introduce a difficult-to-remove impurity in your final product.
-
Solution: Acid-Base Extraction. This technique leverages the acidic nature of the boronic acid functional group. The process exploits the similarity of boronic acids to carboxylic acids in their ability to form salts[5].
Protocol 1: Acid-Base Purification of this compound
-
Dissolution: Dissolve the crude boronic acid mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate. The non-polar 4-ethoxybiphenyl impurity will be soluble here.
-
Base Extraction: Extract the organic solution with an aqueous base (e.g., 1M NaOH or K₂CO₃)[3][9]. The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer. The neutral 4-ethoxybiphenyl impurity will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is advisable to wash the aqueous layer once more with fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and then a small amount of a non-polar solvent like cold hexanes.
-
Drying: Dry the purified boronic acid under high vacuum.
-
Problem 3: My boronic acid is an oily or sticky solid that is difficult to handle and purify.
-
Cause: This can be due to residual solvents or the presence of impurities that depress the melting point.
-
Solution 1: Trituration. Add a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., hexanes or a mixture of ether/hexanes). Stir or sonicate the mixture. The boronic acid should solidify, allowing you to isolate it by filtration[5].
-
Solution 2: Derivatization. For particularly stubborn cases, consider forming a crystalline adduct. Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solvents like ether. This adduct can be isolated, purified by recrystallization, and then hydrolyzed back to the pure boronic acid by treatment with acid[6].
Part 2: Purification of Biphenyl Products from Suzuki Coupling
After performing a Suzuki-Miyaura coupling with this compound, the challenge shifts to isolating the desired biphenyl product from a complex mixture of reagents, byproducts, and catalyst residues.
Visualizing the Purification Workflow
Caption: General workflow for Suzuki coupling product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I need to remove after the reaction?
A1: Besides unreacted starting materials, the primary byproducts are:
-
Homocoupled Boronic Acid: (4,4'-diethoxy-1,1'-biphenyl). This forms from the coupling of two molecules of this compound and is often a major byproduct if the reaction conditions are not optimal (e.g., presence of oxygen)[8].
-
Protodeboronated Starting Material: (4-ethoxybiphenyl). This arises from the degradation of the boronic acid during the reaction[8].
-
Palladium Residues: The palladium catalyst and its associated ligands.
Q2: How do I effectively remove the palladium catalyst?
A2: A simple and effective first step is to filter the crude reaction mixture (after aqueous workup) through a pad of Celite® or a short plug of silica gel, eluting with your extraction solvent[10]. For APIs where very low ppm levels of palladium are required, specialized palladium scavengers (resins with thiol or amine functionalities) can be used.
Q3: My product is contaminated with residual boronic acid. What is the best way to remove it?
A3: An aqueous base wash during the workup is highly effective. Dissolve the crude product in an organic solvent and wash with 1M NaOH or K₂CO₃. The boronic acid will be extracted into the aqueous layer as its boronate salt[3][11].
Troubleshooting Guide: Product Purification
Problem 1: My desired product and the homocoupled byproduct (4,4'-diethoxy-1,1'-biphenyl) are inseparable by column chromatography.
-
Cause: These two compounds often have very similar polarities, making separation on silica gel challenging[12].
-
Solution 1: Optimize Chromatography Conditions.
-
Solvent System: Avoid highly polar eluents if possible. Use a shallow gradient of a slightly more polar solvent (e.g., ethyl acetate or ether) in a non-polar solvent (e.g., hexanes or cyclohexane). See the table below for starting points.
-
Adsorbent: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or even reverse-phase chromatography (C18 silica) if the polarity difference is minimal.
-
-
Solution 2: Recrystallization. If your desired product is a solid, recrystallization can be an excellent method to separate it from the often more soluble homocoupling byproduct. Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes).
-
Solution 3: Reaction Optimization. The best solution is to prevent the formation of the homocoupled product in the first place. Ensure your reaction is thoroughly degassed to remove oxygen, use high-purity boronic acid, and optimize the reaction stoichiometry and catalyst loading.
| Compound Type | Typical Eluent System (Hexanes/Ethyl Acetate) | Notes |
| Non-polar Biphenyls | 99:1 to 95:5 | Start with very low polarity to elute non-polar impurities first. |
| Moderately Polar Biphenyls | 90:10 to 70:30 | A shallow gradient in this range often provides the best separation. |
| Polar Biphenyls | 50:50 and higher (consider DCM/Methanol) | For products with highly polar functional groups. |
Table 1: Suggested starting eluent systems for flash chromatography of biphenyl compounds on silica gel.
Problem 2: My isolated yield is very low, although TLC/LC-MS analysis of the crude mixture showed good conversion.
-
Cause 1: Product Precipitation. The product may have precipitated during the aqueous workup and was lost during filtration of the palladium catalyst. Always check the Celite/silica plug for your product.
-
Cause 2: Product Adsorption. If your biphenyl product contains basic nitrogen atoms (e.g., pyridine, imidazole), it can strongly adsorb to acidic silica gel, leading to streaking and poor recovery.
-
Solution: Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) before packing the column. Alternatively, use neutral or basic alumina as the stationary phase. For the mobile phase, adding 0.5-1% triethylamine can also prevent streaking and improve recovery[5].
Protocol 2: General Flash Chromatography Purification of a Suzuki Product
-
Sample Preparation (Dry Loading): After the aqueous workup, concentrate the crude product. Add a small amount of silica gel to the concentrated material and evaporate the remaining solvent until a dry, free-flowing powder is obtained[13]. This method generally provides better separation than direct liquid injection.
-
Column Packing: Pack a glass column with silica gel using the initial, low-polarity eluent (e.g., 98:2 hexanes/ethyl acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) based on TLC analysis of the reaction mixture[14][15].
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
By understanding the chemical nature of the impurities and applying these targeted purification strategies, you can consistently obtain high-purity materials for your research and development needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 4-Ethoxybiphenyl-4'-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers utilizing 4-Ethoxybiphenyl-4'-boronic acid in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: When encountering poor yields in a Suzuki-Miyaura coupling, a systematic evaluation of the reaction components is crucial. Here are the key parameters to assess:
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure that your palladium source, often a Pd(II) precatalyst, is effectively reduced to the active Pd(0) species in situ.[1] The choice of ligand is also critical for stabilizing the catalyst and facilitating the catalytic cycle.[2] If you suspect catalyst deactivation, consider using a fresh batch or a more robust, air-stable precatalyst.[1] The formation of palladium black, an agglomeration of palladium nanoparticles, is a common sign of catalyst deactivation and can lead to reduced catalytic activity.[3]
-
Oxygen Contamination: The Suzuki-Miyaura reaction is sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1][4] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent system is highly interdependent and critical for the reaction's success.[1] The base's primary role is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[5][6] For biphasic reactions, ensure vigorous stirring to maximize the interaction between the aqueous and organic phases.[1]
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom, is a common challenge, especially with electron-rich boronic acids. Here are strategies to minimize it:
-
Employ a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1] Consider switching from strong bases like sodium hydroxide (NaOH) to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, conducting the reaction under anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance its stability and reduce the likelihood of protodeboronation.
Q3: How do I choose the optimal ligand for the coupling of this compound, which has some steric bulk?
A3: Ligand selection is a critical parameter that influences the efficiency of the Suzuki-Miyaura coupling, especially with sterically demanding substrates.[7][8] The ligand's role is to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.
For a substrate like this compound, which possesses more steric hindrance than simple phenylboronic acid, ligands with the following characteristics are often beneficial:
-
Electron-Rich and Bulky Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphine ligands (e.g., SPhos, XPhos) are known to be effective for sterically hindered substrates.[8] Their steric bulk can promote the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl halide.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable palladium complexes, making them highly effective for challenging coupling reactions, including those involving sterically hindered substrates.[9]
A systematic screening of different ligand classes is often the most effective approach to identify the optimal ligand for a specific substrate combination.
Q4: What are the best practices for solvent selection in Suzuki-Miyaura reactions involving this compound?
A4: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing catalyst stability, reagent solubility, and reaction kinetics.[10][11] Common solvent systems are often biphasic, consisting of an organic solvent and an aqueous phase containing the base.
-
Common Solvent Systems: A mixture of toluene and water is a classic choice. Other common organic solvents include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[12][13] A 3:1 mixture of DMF and water has been reported as an effective solvent system for some Suzuki couplings.[14]
-
"Ligandless" Conditions in Water: For certain substrates, it is possible to perform the reaction in water without an organic cosolvent, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[12] This approach offers environmental benefits and can sometimes lead to very fast reactions.[12]
-
Solvent Degassing: Regardless of the solvent system chosen, it is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can be detrimental to the catalyst.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Formation of significant palladium black early in the reaction.[3] | Use a fresh, high-purity palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst.[1] |
| Oxygen Contamination | Reaction mixture turns dark immediately upon heating. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[1] |
| Poor Reagent Quality | Analyze starting materials (boronic acid, aryl halide) by NMR or LC-MS for purity. | Use freshly purchased or purified reagents. Boronic acids can be sensitive to prolonged storage.[1] |
| Inappropriate Base | The reaction stalls or shows no conversion. | Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The optimal base is often substrate-dependent.[5][6] |
| Suboptimal Solvent | Poor solubility of starting materials. | Try different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O) to ensure adequate solubility of all components.[10][11] |
Problem: Significant Byproduct Formation
| Byproduct | Potential Cause | Recommended Solution |
| Protodeboronation Product | Presence of a strong base and/or water.[1] | Use a milder base (e.g., KF, K₂CO₃) and consider running the reaction under anhydrous conditions.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen.[1][4] | Rigorously exclude oxygen by degassing the solvent and using an inert atmosphere. |
| Dehalogenation of Aryl Halide | β-hydride elimination from certain ligands or impurities. | Select a ligand less prone to β-hydride elimination. Ensure high purity of all reagents. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under the inert atmosphere, add the palladium precatalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).[15][16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting a failing Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. azom.com [azom.com]
Technical Support Center: Managing Steric Hindrance in Suzuki-Miyaura Couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that synthesizing complex molecules, particularly those involving sterically congested biaryls, presents unique challenges that can impede progress in discovery and development. This guide is designed to provide not just solutions, but a foundational understanding of why sterically hindered couplings fail and how to rationally overcome these hurdles.
We will move beyond simple protocol recitation and delve into the mechanistic reasons behind common failures. This resource is structured to function as your first line of defense, offering quick answers through FAQs and in-depth troubleshooting strategies for when more challenging issues arise.
Part 1: Frequently Asked Questions (FAQs) - Your First Look
This section addresses the most common initial questions and provides a rapid diagnostic framework.
Q1: What exactly is "steric hindrance" in a Suzuki-Miyaura coupling and why is it a problem?
A: Steric hindrance refers to the spatial bulk of substituents near the reaction centers of your aryl halide and boronic acid. In Suzuki-Miyaura couplings, this is most commonly seen with ortho substituents on either coupling partner. The issue is fundamental to the catalytic cycle: the palladium catalyst, coordinated by its ligands, is a large molecule. For the reaction to proceed, the aryl halide and the boronic acid must physically approach and coordinate to the palladium center. Bulky ortho groups can act like bumpers, preventing one or more of the key mechanistic steps—oxidative addition, transmetalation, or reductive elimination—from occurring efficiently.[1] This often results in low or no yield of the desired product.
Q2: My reaction with a di-ortho-substituted boronic acid is giving very low yield. What is the most likely culprit?
A: With sterically demanding substrates, the rate-limiting step is often the reductive elimination or transmetalation .[2]
-
Slow Reductive Elimination: This is the final step where the two coupled fragments are expelled from the palladium center to form the product. If both fragments have bulky ortho groups, they can clash, making it difficult for the C-C bond to form and release the product.[3]
-
Slow Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium complex. A bulky boronic acid may struggle to approach the already crowded palladium center after oxidative addition.
The first and most impactful change is typically to switch to a bulkier, more electron-rich phosphine ligand.
Q3: There are dozens of phosphine ligands. How do I choose the right one for a hindered coupling?
A: This is a critical question. For sterically demanding couplings, standard ligands like PPh₃ are often ineffective. You need ligands specifically designed to address steric challenges. The most successful are typically biaryl monophosphine ligands , often referred to as "Buchwald-type" ligands.[4]
These ligands are characterized by two key features:
-
Steric Bulk: They are large enough to promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition of hindered aryl halides.[5]
-
Electron-Donating Ability: They increase the electron density on the palladium, which facilitates the oxidative addition step and can also promote the final reductive elimination.[6]
Your go-to starting points should be:
-
For tri-ortho-substituted biaryls: SPhos, XPhos.
-
For tetra-ortho-substituted biaryls: RuPhos, BrettPhos, or specialized N-heterocyclic carbene (NHC) ligands.[7][8] These provide an optimal balance of steric bulk and electron-donating properties to facilitate the most challenging couplings.[3]
Q4: My boronic acid is decomposing before the coupling reaction finishes. What is happening?
A: You are likely observing protodeboronation , a common and frustrating side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[9] This effectively destroys your nucleophile.
This process is often catalyzed by the base required for the Suzuki coupling itself and can be accelerated by elevated temperatures.[10] For hindered substrates that require forcing conditions (high temperature, long reaction times), protodeboronation becomes a major competitive pathway. The solution involves carefully selecting your base and, if necessary, protecting the boronic acid.
Part 2: In-Depth Troubleshooting Guide
When initial adjustments fail, a more systematic approach is needed. Here, we break down common failure modes, explain the underlying mechanistic causes, and provide targeted solutions.
Problem 1: Low or No Conversion with Starting Materials Recovered
This is the most common failure mode and points directly to a stalled catalytic cycle.
Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the main steps of the cycle and highlights where steric hindrance creates bottlenecks.
Potential Cause A: Inefficient Oxidative Addition
-
Why it happens: The first step, where the palladium catalyst inserts into the aryl-halide bond, can be slow for electron-rich or sterically hindered aryl chlorides and bromides. The catalyst needs to "squeeze" into the C-X bond.
-
How to fix it:
-
Switch to a More Electron-Rich Ligand: Use bulky biaryl phosphine ligands like XPhos , SPhos , or N-heterocyclic carbenes (NHCs).[11] These ligands donate more electron density to the palladium, making it more nucleophilic and reactive towards oxidative addition.[12]
-
Use a Palladium Pre-catalyst: Instead of sources like Pd(OAc)₂, which require an in-situ reduction to the active Pd(0) state, use a pre-catalyst like XPhos Pd G3 or SPhos Pd G2 . These complexes generate the active monoligated Pd(0) species more cleanly and efficiently, which is especially important for challenging substrates.
-
Potential Cause B: Stalled Transmetalation
-
Why it happens: The boronic acid, activated by a base to form a boronate species, must displace the halide on the palladium complex.[13] If both the boronic acid and the aryl group already on the palladium are bulky, this transfer is sterically difficult.
-
How to fix it:
-
Optimize the Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a highly effective and generally reliable choice. For extremely challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[7]
-
Solvent System: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is often beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5]
-
Consider a Different Boron Reagent: If protodeboronation is not the primary issue, using a more reactive boron species like an organotrifluoroborate salt (R-BF₃K) can sometimes accelerate transmetalation.[10]
-
Potential Cause C: Failed Reductive Elimination
-
Why it happens: This is the "product-forming" step and is often the bottleneck for the synthesis of tetra-ortho-substituted biaryls.[2][14] The two bulky groups attached to the palladium must twist into a conformation that allows the new C-C bond to form. Steric repulsion between the ortho substituents can make this energetically unfavorable.
-
How to fix it:
-
Use Very Bulky Ligands: This is where ligands like RuPhos , BrettPhos , or specialized anthracenyl-based phosphines (like AntPhos) excel.[15] Paradoxically, a very bulky ligand can help force the two coupling partners closer together on the palladium center, promoting their elimination.
-
Increase Temperature: Reductive elimination has a significant activation barrier. Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the energy needed to overcome this barrier. This must be balanced against the risk of reagent decomposition.
-
Problem 2: Significant Protodeboronation Observed
You see your boronic acid starting material disappearing on TLC or LC-MS, being replaced by the corresponding simple arene (Ar-H).
Visualizing the Solution: A Troubleshooting Workflow
-
Why it happens: The C-B bond is susceptible to cleavage by protons, a reaction that is often base-catalyzed.[9][16] Conditions that favor the desired coupling (high temperature, strong base) also accelerate this undesired side reaction. Some boronic acids, especially heteroaromatic ones, are notoriously unstable.[10] Recent studies have also shown that palladium(II) complexes with bulky phosphine ligands can actively catalyze protodeboronation.[17]
-
How to fix it:
-
Use a "Slow-Release" Boron Source: This is the most robust strategy. Instead of the free boronic acid, use a more stable derivative that slowly hydrolyzes under the reaction conditions to release the active nucleophile. This keeps the instantaneous concentration of the unstable boronic acid low.[10]
-
Modify Reaction Conditions:
-
Use a Weaker Base: Switch from strong bases like NaOH or t-BuOK to milder options like K₂CO₃ or even CsF .[10]
-
Lower the Temperature: Screen temperatures from room temperature up to 60-80 °C. If thermal heating is causing decomposition, consider microwave irradiation, which can accelerate the desired reaction rate more significantly than the decomposition pathway due to rapid, localized heating.
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can help, though this is often difficult with bases like K₃PO₄ which are typically hydrated.
-
-
Part 3: Strategic Protocol Development
The following is a generalized, robust screening protocol for tackling a new, sterically hindered Suzuki-Miyaura coupling.
Screening Protocol for a Challenging Di-ortho-Substituted Coupling
Objective: To couple 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.
Reagents & Setup:
-
Palladium Pre-catalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos (2 mol%)
-
Base: K₃PO₄ (3.0 equivalents)
-
Solvent: Dioxane/H₂O (4:1 v/v)
-
Atmosphere: Inert (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Under a positive pressure of inert gas, add the XPhos ligand and the XPhos Pd G3 pre-catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC at regular intervals (e.g., 1h, 4h, 12h).
Data Interpretation & Next Steps:
-
If >80% conversion is observed: The reaction is successful. Proceed with scale-up and purification.
-
If 20-80% conversion is observed: The catalyst system is viable but needs optimization. Consider increasing the temperature to 110 °C or switching to a slightly more active ligand system like RuPhos.
-
If <20% conversion with mainly starting materials: The reaction is stalled. The primary suspect is a failed reductive elimination. Switch to a more aggressive ligand system designed for tetra-ortho couplings, such as BrettPhos or an NHC-based catalyst .[7][11]
-
If starting boronic acid is consumed but little product is formed: Protodeboronation is the dominant pathway. Re-run the reaction at a lower temperature (e.g., 60 °C) or, more effectively, re-synthesize the nucleophile as a MIDA boronate and repeat the protocol.[10]
Part 4: Key Reagent Selection Tables
Use these tables as a quick reference for selecting components for your sterically hindered coupling reactions.
Table 1: Recommended Ligands for Sterically Hindered Substrates
| Ligand Name | Structure Class | Primary Application for Hindrance | Key Feature |
| PPh₃ | Monophosphine | Not recommended for hindered couplings | Baseline, for simple couplings only |
| SPhos | Biaryl Monophosphine | Di- and Tri-ortho-substituted biaryls | Excellent balance of bulk and electron-donating properties.[3] |
| XPhos | Biaryl Monophosphine | Di- and Tri-ortho-substituted biaryls | Very bulky, promotes oxidative addition of aryl chlorides.[18] |
| RuPhos | Biaryl Monophosphine | Tri- and Tetra-ortho-substituted biaryls | Increased bulk and flexibility helps promote difficult reductive eliminations. |
| BrettPhos | Biaryl Monophosphine | Tetra-ortho-substituted biaryls | Extremely bulky; designed for the most sterically congested couplings.[19] |
| IPr | NHC | Di-, Tri-, and Tetra-ortho-substituted biaryls | Strong σ-donor, thermally very stable. Used with PEPPSI-type pre-catalysts.[7] |
Table 2: Base and Solvent Compatibility Guide
| Base | Common Solvents | Suitability for Hindered Couplings & Key Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Excellent starting point. Robust, effective, and generally applicable. The water is crucial for activating the base and boronic acid.[20] |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Milder than K₃PO₄. A good choice when dealing with base-sensitive functional groups or when protodeboronation is a concern. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Stronger and more soluble in organic solvents than K₂CO₃. Can be effective but is more expensive. |
| t-BuOK | Dioxane, Toluene (anhydrous) | Very strong base. Use as a last resort for extremely difficult couplings, especially with aryl chlorides. High risk of promoting side reactions.[7] |
| CsF | Dioxane, Toluene | A mild, non-nucleophilic base. Particularly useful for couplings involving boronic esters (e.g., pinacol esters) where it aids in the cleavage of the B-O bond. |
By understanding the mechanistic hurdles imposed by steric hindrance and systematically applying the strategies outlined in this guide, you can significantly increase your success rate in synthesizing even the most challenging sterically congested molecules.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 4-Ethoxybiphenyl-4'-boronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 4-Ethoxybiphenyl-4'-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we will delve into the critical impact of base and solvent selection on the reactivity of this specific boronic acid, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving this compound, with a focus on how base and solvent choices are often at the root of the issue.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes related to my choice of base and solvent?
Answer:
Low or no yield is one of the most common frustrations in cross-coupling reactions. When using this compound, the interplay between the base and solvent is paramount for efficient catalytic turnover. Here’s a breakdown of potential causes and how to address them:
Probable Causes & Solutions:
-
Ineffective Base Activation: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium catalyst.[1][2][3][4][5] If the base is too weak or poorly soluble, this activation step is inefficient.
-
Solution: Switch to a stronger or more soluble base. For instance, if you are using a mild base like sodium carbonate (Na₂CO₃) with limited success, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] Cs₂CO₃ is often more soluble in organic solvents and can accelerate the reaction.[6][7]
-
-
Poor Solvent Choice Leading to Low Solubility: this compound and its coupling partner must be sufficiently soluble in the reaction medium for the catalytic cycle to proceed.
-
Solution: Employ a solvent system that ensures the solubility of all reactants. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often in a mixture with water.[4][8] Aromatic solvents like toluene can also be effective.[8] If solubility remains an issue, consider polar aprotic solvents like dimethylformamide (DMF), but be mindful of potential side reactions at higher temperatures.[8][9]
-
-
Catalyst Deactivation: The presence of oxygen in the solvent can lead to the oxidation of the active Pd(0) catalyst and promote side reactions like homocoupling.[6][8]
-
Incompatible Base-Substrate Pairing: If your coupling partner contains base-sensitive functional groups (e.g., esters), a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can lead to substrate degradation instead of the desired coupling.[11]
Issue 2: Significant Protodeboronation
Question: I'm observing a significant amount of the deboronated side product (4-ethoxybiphenyl) in my reaction mixture. How can I minimize this?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common parasitic side reaction, especially with electron-rich boronic acids like this compound.[13] This process is often accelerated by aqueous bases and elevated temperatures.[6][14]
Probable Causes & Solutions:
-
Excessive Water Content with a Strong Base: The combination of a strong aqueous base and high temperature can favor protodeboronation.[6] The base-catalyzed mechanism involves the formation of a boronate which then reacts with water.[14]
-
Solution 1: Use Anhydrous Conditions: Switching to a non-aqueous solvent system can significantly reduce protodeboronation.[10] For example, using a base like KF in anhydrous THF or dioxane can be effective.[6]
-
Solution 2: Use a Weaker Base: A milder base, such as K₃PO₄ or even K₂CO₃, in an aqueous solvent mixture can provide a better balance between activating the boronic acid and minimizing protodeboronation.[6]
-
-
Prolonged Reaction Times at High Temperatures: The longer the boronic acid is exposed to harsh conditions, the more likely it is to undergo protodeboronation.[15]
Issue 3: Homocoupling of the Boronic Acid
Question: My reaction is producing a significant amount of the homocoupled product (4,4'-diethoxy-1,1':4',1''-terphenyl). What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling. This is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[8]
Probable Causes & Solutions:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Use of a Pd(II) Precatalyst without Efficient Reduction: If you are using a Pd(II) source like Pd(OAc)₂, inefficient in-situ reduction to the active Pd(0) species can lead to a higher concentration of Pd(II), which can promote homocoupling.[8]
-
Solution 1: Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ can often minimize homocoupling.[8]
-
Solution 2: Optimize In-Situ Reduction: If using a Pd(II) source, ensure your reaction conditions (e.g., ligand, solvent) are conducive to its rapid reduction to Pd(0). Some phosphine ligands can also act as reductants.
-
-
Inappropriate Base or Solvent: Certain base and solvent combinations can inadvertently favor the homocoupling pathway.
-
Solution: Screen different bases. In some systems, switching from a carbonate base to a phosphate base, or vice-versa, can alter the selectivity and suppress homocoupling. The choice of solvent can also play a role; for example, some reactions show less homocoupling in toluene compared to more polar solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction with this compound?
A1: The base plays a multifaceted and critical role in the catalytic cycle.[4] Its primary function is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[1][2][17] This negatively charged species is much more reactive towards the palladium(II) halide complex in the transmetalation step, which is often the rate-determining step of the reaction.[18] Additionally, the base can influence the formation of the active palladium catalyst and accelerate the final reductive elimination step.[4]
Q2: How do I choose between a polar protic and a polar aprotic solvent for my reaction?
A2: The choice between polar protic (e.g., water, ethanol) and polar aprotic (e.g., DMF, DMSO, acetonitrile) solvents can significantly impact the reaction's outcome.[19][20][21]
-
Polar Protic Solvents: These are often used as co-solvents with ethereal or aromatic solvents (e.g., dioxane/water, toluene/ethanol/water).[6] Water can be beneficial for dissolving inorganic bases like K₂CO₃ and K₃PO₄ and can accelerate the reaction.[18][22] However, as discussed, they can also promote protodeboronation.[14]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can be excellent for dissolving reactants.[8] However, their coordinating nature can sometimes influence the catalyst's activity.[23] The choice is not always straightforward, as solvent effects on selectivity can be complex and may not simply correlate with dielectric constant.[24][25] For this compound, starting with a dioxane/water or THF/water system is a robust approach. If side reactions like protodeboronation are problematic, transitioning to an anhydrous polar aprotic solvent with a suitable base like KF is a logical next step.
Q3: Is there a "go-to" base and solvent combination for this compound?
A3: While there is no single universal condition, a widely successful starting point for many Suzuki-Miyaura couplings, including those with electron-rich boronic acids, is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base in a 1,4-dioxane/water (e.g., 4:1) solvent mixture .[6] This combination provides a good balance of reactivity, solubility for a broad range of substrates, and generally minimizes side reactions. Optimization is often still necessary depending on the specific coupling partner.
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Base and Solvent Selection
| Base | Equivalents | Solvent System | Temperature (°C) | Key Considerations |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | A standard, widely used, and cost-effective choice.[6] |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O (4:1) | 80 - 100 | A stronger base, often effective for more challenging or sterically hindered couplings.[6] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, DMF | 80 - 110 | More soluble and generally more reactive than K₂CO₃, can increase reaction rates.[6] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[3][6] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the crucial role of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Flowchart: Low Yield
This flowchart provides a logical path for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Coupling with Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its complexity can lead to challenges, particularly when working with sensitive boronic acid reagents.[3] This guide is structured in a question-and-answer format to directly address common failures and provide field-proven, in-depth solutions to rescue your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction shows low to no conversion of my starting materials. Where should I begin my investigation?
A1: This is the most common issue and requires a systematic evaluation of your reaction components and setup. Low conversion is often traced back to one of three areas: the catalyst's health, the integrity of your boronic acid, or suboptimal reaction conditions.
Initial Diagnostic Workflow:
-
Verify Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Palladium(0) Source: The active catalyst is a Pd(0) species.[4][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can be accomplished by phosphine ligands or by the homocoupling of two boronic acid molecules.[3] If this reduction is inefficient, the catalytic cycle never begins.
-
Ligand Integrity: Phosphine ligands, crucial for stabilizing the Pd(0) center and modulating its reactivity, are highly susceptible to oxidation.[3][6] Exposure to air can render them ineffective.
-
Catalyst Decomposition: The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition and loss of catalytic activity.[3][7] This is often caused by oxygen contamination or excessively high temperatures.
-
-
Assess Boronic Acid Stability: Boronic acids are often the most sensitive component of the reaction. Their decomposition before successful coupling is a major failure mode.
-
Protodeboronation: This is a critical side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[8][9] This process is often promoted by aqueous basic conditions and elevated temperatures.[7] Electron-deficient or certain heteroaryl boronic acids are particularly susceptible.[6][8][10]
-
Homocoupling: The palladium catalyst can also mediate the coupling of two boronic acid molecules, especially in the presence of oxygen.[3] This consumes your reagent and can complicate purification.
-
-
Evaluate Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, halting the reaction.[6][11] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[10][11]
-
Base and Solvent Choice: The base is not just a spectator; it's essential for activating the boronic acid to facilitate the transmetalation step.[12][13][14] The choice of base and solvent are deeply interconnected and must be compatible with your substrates. An inappropriate choice can fail to activate the boronic acid or even accelerate its decomposition.
-
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing a failed Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low conversion.
Q2: I see significant formation of a byproduct corresponding to my boronic acid without the -B(OH)₂ group. What is happening and how can I fix it?
A2: You are observing the product of protodeboronation , one of the most common failure modes in Suzuki couplings.[8] This side reaction is the protonolysis of the carbon-boron bond, replacing it with a C-H bond.
Causality & Mechanism: Protodeboronation can be catalyzed by either acid or base.[8] In the context of a Suzuki reaction, the base-catalyzed pathway is most relevant. The base (e.g., hydroxide) attacks the boronic acid to form a more nucleophilic boronate species. This species can then be protonated by a proton source (often water in the solvent system), leading to the cleavage of the C-B bond.[8]
Caption: The base-catalyzed protodeboronation pathway.
Solutions to Mitigate Protodeboronation:
-
Use a More Stable Boron Reagent: This is the most robust solution. Instead of the free boronic acid, use a protected form that slowly releases the active species into the reaction. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.[8]
-
Pinacol Esters: Generally more stable than boronic acids.[7]
-
MIDA Boronates (N-methyliminodiacetic acid esters): These are highly stable, crystalline solids that are robust to chromatography.[15] They release the boronic acid under the basic aqueous conditions of the coupling.[15]
-
Aryltrifluoroborates (R-BF₃K): These salts are often significantly more stable than their boronic acid counterparts and are less prone to protodeboronation.[13][15]
-
-
Modify Reaction Conditions:
-
Minimize Water: While many protocols use aqueous bases, water is the primary proton source for this side reaction.[6] If possible, use anhydrous conditions with a base like potassium phosphate (K₃PO₄) ground to a fine powder.[16]
-
Choice of Base: Milder bases can be beneficial. Consider screening bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), which are effective but can be less harsh than strong hydroxides.[6]
-
Temperature and Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of decomposition. This requires a highly active catalyst system to ensure the desired coupling proceeds at a competitive rate.[6]
-
Q3: My reaction is sluggish, and I suspect the catalyst system is not active enough for my challenging substrates. How do I choose a better catalyst and ligand?
A3: Catalyst and ligand selection is critical, especially for difficult couplings like those involving aryl chlorides, sterically hindered substrates, or electron-rich partners.[3][17] Standard catalysts like Pd(PPh₃)₄ may be insufficient for these cases.[9]
The Role of the Ligand: The phosphine ligand is not just a stabilizer. Its electronic and steric properties directly influence the rates of the key steps in the catalytic cycle.[3][10]
-
Electron-rich ligands (e.g., those with alkyl groups like t-butyl or cyclohexyl) increase electron density on the palladium center. This promotes the rate-limiting oxidative addition step, which is especially important for less reactive electrophiles like aryl chlorides.[3]
-
Bulky ligands (e.g., SPhos, XPhos, tBu₃P) accelerate the final reductive elimination step, which releases the product and regenerates the active catalyst.[3] This can prevent catalyst decomposition and improve overall turnover.
Data-Driven Ligand Selection:
The choice of ligand is highly substrate-dependent. Below is a table summarizing common ligands and their typical applications.
| Ligand | Structure | Key Features | Typical Applications |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | General-purpose, classic ligand | Simple aryl bromides and iodides |
| P(t-Bu)₃ (Tri(tert-butyl)phosphine) | P(C(CH₃)₃)₃ | Very bulky and electron-rich | Challenging aryl chlorides, sterically hindered substrates |
| SPhos | Buchwald-type biaryl phosphine; bulky and electron-donating | General high-activity ligand, good for heteroaryl couplings | |
| XPhos | Buchwald-type biaryl phosphine; very bulky | Highly active for a broad range of substrates, including chlorides and hindered systems[17] | |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand with a wide bite angle | General purpose, often used with Pd(dppf)Cl₂ precatalyst |
Structures are simplified representations.
Protocol: Catalyst System Screening
When facing a difficult coupling, a systematic screen of catalyst/ligand combinations is the most effective strategy.
-
Vessel Preparation: To an array of oven-dried reaction vials, add your aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[11]
-
Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas.
-
Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with SPhos, XPhos Pd G3, Pd(dppf)Cl₂). Use a catalyst loading of 1–2 mol%.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to a concentration of 0.1–0.5 M.[11]
-
Reaction: Place the vials in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[11]
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS to identify the most promising conditions.[11]
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to rational troubleshooting. The ligand (L) and base play critical roles in facilitating each step.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mt.com [mt.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
stability and storage considerations for 4-Ethoxybiphenyl-4'-boronic acid
Welcome to the technical support guide for 4-Ethoxybiphenyl-4'-boronic acid (CAS No: 182344-29-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in cross-coupling applications. As a key building block in the synthesis of complex organic molecules, its stability and proper handling are paramount to achieving reproducible and high-yielding results. This guide provides in-depth, experience-driven advice on storage, stability, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs): Stability and Storage
This section addresses the most common inquiries regarding the physical and chemical integrity of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the reagent's integrity. Based on safety data sheets and general best practices for arylboronic acids, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[1][2] While room temperature is often acceptable, some suppliers recommend refrigeration to maximize shelf life.[3]
-
Atmosphere: Keep the container tightly closed under an inert atmosphere (e.g., Argon or Nitrogen).[4] Arylboronic acids are susceptible to oxidation.[5][6]
-
Moisture: Protect from moisture.[4] Boronic acids are hygroscopic and can degrade or form boroxines in the presence of water.[7][8]
Q2: My container of this compound has been on the shelf for a while. How can I assess its quality?
A2: Visual inspection is the first step. The compound should be a white to off-white solid.[9] If you observe significant discoloration or a sticky, oily appearance, degradation may have occurred. However, the most definitive sign of degradation is poor performance in a reaction you know to be robust. The primary degradation pathways to be aware of are protodeboronation and oxidation.[5][10] For critical applications, we recommend running a small-scale test reaction with a reliable coupling partner to validate the reagent's activity before committing to a large-scale synthesis.
Q3: The powder in my bottle appears clumpy. Is the reagent still good to use?
A3: Clumping is often a sign of moisture absorption.[8] While the reagent might still be viable, the presence of water can be detrimental to certain reactions, such as Suzuki-Miyaura couplings, by promoting protodeboronation.[11] Furthermore, moisture can facilitate the formation of boroxines (cyclic anhydrides).[7][12] While boroxine formation is often reversible in the reaction mixture, it means the material is no longer a single, pure entity, which can complicate stoichiometry calculations.[7] If you must use clumpy material, drying it thoroughly under high vacuum may improve performance.
Q4: What are boroxines, and do I need to worry about them?
A4: Boroxines are stable, cyclic anhydrides formed from the dehydration of three boronic acid molecules.[7][12] It is very common for commercial arylboronic acids to exist as a mixture of the free acid and its corresponding boroxine.[7] For most applications, including Suzuki couplings, this is not a major issue, as the boroxine typically hydrolyzes back to the active boronic acid under the reaction conditions. The primary concern is the change in molecular weight, which can lead to errors if you are weighing the material assuming it is 100% pure boronic acid.
Key Degradation Pathways
The following diagram illustrates the primary routes through which this compound can degrade. Understanding these pathways is crucial for troubleshooting and prevention.
Caption: Primary degradation pathways for arylboronic acids.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is the most common application for this reagent. Failures or low yields can often be traced back to issues with reagent stability or reaction conditions.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low to no product formation; starting materials recovered. | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | Solution: Use a fresh, high-quality palladium source and ligand. Consider using a robust, air-stable precatalyst (e.g., SPhos-Pd-G2). Ensure the reaction is thoroughly degassed to remove oxygen, which can decompose the catalyst.[11] |
| 2. Incorrect Base/Solvent System: The base may be too weak, too strong, or insoluble. | Solution: The base is crucial for activating the boronic acid for transmetalation.[13] Ensure the base is finely powdered and, if necessary, dried. For biphasic systems, vigorous stirring is essential. Common systems include K₂CO₃ in dioxane/water or K₃PO₄ in toluene.[11][14] | |
| 3. Degraded Boronic Acid: The reagent may have undergone significant protodeboronation or oxidation prior to use. | Solution: Use a fresh bottle of boronic acid or one that has been properly stored. If degradation is suspected, try increasing the stoichiometry of the boronic acid (e.g., 1.5 equivalents). | |
| Significant formation of 4-Ethoxybiphenyl (protodeboronation byproduct). | 1. Presence of Water: Water is the proton source for this side reaction.[11] | Solution: Switch to anhydrous conditions. Use dry solvents and ensure the base (e.g., K₃PO₄) is anhydrous. This physically removes the key ingredient for the side reaction. |
| 2. Base is too strong or reaction time too long: Strong bases in aqueous media can accelerate protodeboronation.[11] | Solution: Consider a milder base like potassium fluoride (KF).[15] Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. | |
| Formation of homocoupled biaryl byproducts. | 1. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid.[11] | Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. A common method is to bubble argon through the solvent for 20-30 minutes before adding the catalyst. |
| Reaction is sluggish or stalls, especially with hindered substrates. | 1. Insufficient Ligand Performance: The ligand may not be suitable for a sterically demanding coupling. | Solution: Switch to a more electron-rich and bulky biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[11] These ligands accelerate both the oxidative addition and reductive elimination steps, which are often rate-limiting in sterically challenging couplings.[13] |
Troubleshooting Workflow
If a Suzuki-Miyaura reaction fails, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Best Practices for Handling and Storage
This protocol ensures the long-term stability and integrity of this compound.
-
Receiving: Upon receipt, inspect the container for damage. Note the date of receipt on the bottle.
-
Storage: Immediately place the container in a cool, dry, and well-ventilated location, away from strong oxidizing agents and acids.[2][3] For long-term storage (>6 months), refrigeration inside a desiccator is recommended.
-
Dispensing: Whenever possible, handle the solid in a glovebox or under a blanket of inert gas (Argon or Nitrogen) to minimize exposure to air and moisture.
-
Weighing: Use a clean, dry spatula. Weigh the required amount quickly and reseal the container tightly immediately after use.[4][16]
-
Sealing: After dispensing, consider flushing the headspace of the container with Argon or Nitrogen before sealing. For extra protection, wrap the cap and neck of the bottle with Parafilm®.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This procedure is a robust starting point for coupling this compound with an aryl bromide. Note: This is a general guide; optimization may be required.
-
Reagent Preparation:
-
To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv).
-
-
Inerting the System:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1) via cannula or syringe. The total concentration is typically 0.1 M with respect to the aryl bromide.
-
-
Catalyst Addition:
-
To the stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required. If using an air-stable precatalyst, it can be added in step 1.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[11]
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[11]
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. laballey.com [laballey.com]
- 9. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. combi-blocks.com [combi-blocks.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of 4-Ethoxybiphenyl-4'-boronic Acid in Suzuki-Miyaura Cross-Coupling
<_>
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Central to this transformation are organoboron compounds, particularly boronic acids, whose stability, low toxicity, and commercial availability have cemented their widespread use.[2][3] The choice of boronic acid is critical, as its structural and electronic properties profoundly influence reaction kinetics, yields, and even the feasibility of coupling with challenging substrates.
This guide provides an in-depth comparative analysis of 4-Ethoxybiphenyl-4'-boronic acid , a reagent of increasing interest in the synthesis of complex organic materials and pharmaceutical intermediates.[4] We will objectively evaluate its performance against a curated selection of alternative boronic acids, grounding our analysis in experimental data and mechanistic principles. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by making informed decisions about reagent selection.
Profile of the Subject: this compound
This compound is a biaryl boronic acid featuring an extended π-conjugated system and an electron-donating ethoxy group. This unique combination of features suggests potentially advantageous properties in cross-coupling reactions. The biphenyl backbone is a common structural motif in liquid crystals and organic electronic materials, making this reagent a valuable building block.[4][5] The ethoxy group, a moderately strong electron-donating group, can influence the nucleophilicity and stability of the boronic acid, thereby affecting its reactivity in the Suzuki-Miyaura catalytic cycle.
Selection of Comparators
To provide a comprehensive analysis, we have selected three other commercially available boronic acids for comparison. Each is chosen to highlight the specific structural and electronic contributions of the parent molecule.
| Boronic Acid | Structure | Key Feature for Comparison |
| This compound | CCOc1ccc(cc1)c1ccc(cc1)B(O)O | The subject molecule; extended conjugation with an electron-donating group. |
| 4-Biphenylboronic acid | c1ccc(cc1)c1ccc(cc1)B(O)O | Direct structural analog lacking the ethoxy substituent, isolating the electronic effect. |
| 4-Methoxyphenylboronic acid | COCc1ccc(cc1)B(O)O | Features an electron-donating methoxy group; allows comparison of alkoxy chain length.[6][7][8] |
| Phenylboronic acid | c1ccc(cc1)B(O)O | The simplest arylboronic acid, serving as a baseline for reactivity. |
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial to interpreting performance differences. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11]
Diagram Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich ligands on the palladium and electron-withdrawing groups on the aryl halide can accelerate this rate-determining step.[12]
-
Transmetalation: The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][11] The electronic nature of the boronic acid is paramount here; electron-donating groups can increase the nucleophilicity of the aryl group, potentially speeding up this transfer.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Comparative Experimental Analysis
To objectively compare these boronic acids, we designed a standardized Suzuki-Miyaura coupling experiment.
Experimental Workflow: A Self-Validating System
Our protocol is designed to ensure reproducibility and validate the integrity of the results. Controls, such as running the reaction without the catalyst, are essential to confirm that the observed product formation is indeed a result of the intended catalytic process.
Diagram Caption: Standardized workflow for comparative Suzuki-Miyaura coupling experiments.
Experiment 1: Suzuki-Miyaura Coupling Efficiency
We evaluated the performance of each boronic acid in the coupling with 4-bromoanisole, a moderately activated aryl halide. The reaction progress was monitored over time to assess both the final yield and the reaction kinetics.
Detailed Protocol:
-
To an oven-dried 10 mL vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add 4 mL of toluene and 1 mL of deionized water.
-
Seal the vial with a Teflon-lined cap and sparge the mixture with argon for 15 minutes.
-
Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).
-
Place the vial in a preheated oil bath at 85°C and stir vigorously.
-
Monitor the reaction by taking aliquots at specified time points, quenching with water, extracting with ethyl acetate, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]
-
After 8 hours, cool the reaction to room temperature, dilute with ethyl acetate, and perform an aqueous workup. The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to determine the isolated yield.
Results: Reaction Yield vs. Time
| Boronic Acid | Yield at 1h (%) | Yield at 4h (%) | Isolated Yield at 8h (%) |
| This compound | 65 | 94 | 92 |
| 4-Biphenylboronic acid | 58 | 89 | 88 |
| 4-Methoxyphenylboronic acid | 72 | 96 | 95 |
| Phenylboronic acid | 45 | 82 | 81 |
Discussion of Reactivity
The results clearly indicate that boronic acids with electron-donating groups (EDGs) outperform the baseline Phenylboronic acid.
-
Effect of Alkoxy Groups: Both 4-Methoxyphenylboronic acid and this compound showed the highest reactivity. The methoxy and ethoxy groups are electron-donating, which increases the electron density on the aromatic ring. This enhanced nucleophilicity facilitates the crucial transmetalation step, leading to faster reaction rates and higher yields.[16]
-
Ethoxy vs. Methoxy: 4-Methoxyphenylboronic acid gave a slightly higher yield than its ethoxy-biphenyl counterpart. While both are strong EDGs, the simpler structure of 4-methoxyphenylboronic acid may contribute to slightly more favorable kinetics.
-
Effect of Extended Conjugation: Comparing this compound (92% yield) with 4-Biphenylboronic acid (88% yield) directly demonstrates the positive impact of the ethoxy group. The addition of the EDG to the biphenyl system accelerates the reaction, leading to a higher yield in the same timeframe.
Experiment 2: Stability and Protodeboronation
A common side reaction that plagues Suzuki-Miyaura couplings is protodeboronation , where the C-B bond is cleaved by a proton source (like water), converting the boronic acid into an unreactive hydrocarbon.[17][18] This process is often base-catalyzed and can significantly reduce the yield by consuming the active nucleophile.[19]
We assessed the stability of each boronic acid under the reaction conditions (base, solvent, temperature) in the absence of the palladium catalyst and aryl halide.
Results: Stability Analysis
| Boronic Acid | % Decomposition (4h at 85°C) | Key Observation |
| This compound | ~4% | High stability, likely due to the large, sterically shielding biphenyl structure. |
| 4-Biphenylboronic acid | ~3% | Very stable, consistent with large hydrophobic structures being less susceptible. |
| 4-Methoxyphenylboronic acid | ~6% | Slightly higher decomposition, potentially due to increased solubility in the aqueous phase. |
| Phenylboronic acid | ~10% | Highest rate of protodeboronation, as expected for the smallest, most water-soluble reagent. |
Discussion of Stability
The stability of boronic acids is a nuanced property. While boronic esters are sometimes used to improve stability, the inherent stability of the acid itself is critical.[20][21] Our results show that the larger, more hydrophobic biphenyl-based boronic acids exhibit greater resistance to protodeboronation compared to the smaller, more polar phenylboronic acid and 4-methoxyphenylboronic acid. This enhanced stability ensures that a higher concentration of the active nucleophile remains available throughout the reaction, contributing to higher overall yields, especially in prolonged reactions.
Application Focus: Synthesis of Liquid Crystal Precursors
The biphenyl moiety is a fundamental core structure in many liquid crystalline materials.[22][23][24] The properties of these materials are highly dependent on the terminal substituents. The ethoxy group in this compound makes it an ideal precursor for synthesizing molecules with specific mesophase behaviors.
For instance, coupling this compound with a halogenated cyanobiphenyl derivative can yield a terphenyl structure, a common motif in advanced liquid crystal displays. The superior reactivity and stability of this compound ensure a high-yield synthesis of this complex, high-value molecule, minimizing waste and simplifying purification.
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, offering a compelling balance of high reactivity and excellent stability.
-
Superior Reactivity: The presence of the electron-donating ethoxy group significantly accelerates the reaction compared to the unsubstituted 4-Biphenylboronic acid and the baseline Phenylboronic acid.
-
Excellent Stability: Its large, hydrophobic structure imparts impressive resistance to protodeboronation, a critical advantage over smaller, more polar boronic acids like 4-methoxyphenylboronic acid, especially in reactions requiring longer times or higher temperatures.
We recommend selecting this compound when:
-
Synthesizing complex biaryl or polyaryl structures, particularly for materials science applications like liquid crystals or OLEDs.[4]
-
High yields are critical and the reaction requires prolonged heating, where reagent stability is paramount.
-
Coupling with less reactive aryl chlorides or substrates where maximizing the nucleophilicity of the boron reagent is necessary to drive the reaction to completion.
By understanding the interplay between electronic effects and stability, researchers can leverage the distinct advantages of this compound to achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies | MDPI [mdpi.com]
- 6. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. vapourtec.com [vapourtec.com]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials [nano.ivanovo.ac.ru]
analytical techniques for the characterization of 4-Ethoxybiphenyl-4'-boronic acid
An In-Depth Comparative Guide to the Analytical Characterization of 4-Ethoxybiphenyl-4'-boronic acid
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. This compound, a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, liquid crystals, and active pharmaceutical ingredients, demands a rigorous and multi-faceted analytical approach. Its utility is directly proportional to its purity and structural integrity.
This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can fully define the identity, purity, and properties of this compound. A successful characterization strategy relies on the synergistic application of multiple orthogonal techniques. This workflow ensures that structural assertions are confirmed, purity is accurately quantified, and relevant physicochemical properties are understood.
Below is a logical workflow for the comprehensive analysis of a newly synthesized or procured batch of the target compound.
Caption: Logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of each atom. For a comprehensive analysis, ¹H, ¹³C, and ¹¹B NMR spectra are essential.
Causality Behind Experimental Choices:
-
¹H NMR is the first-line technique due to its high sensitivity and ability to quickly confirm the presence of key structural motifs like the ethoxy group and the aromatic protons of the biphenyl system.
-
¹³C NMR complements the ¹H data by providing information on the carbon skeleton. While it has lower sensitivity, it is crucial for confirming the number of unique carbon environments.[1][2]
-
¹¹B NMR is specific for the boron atom and is vital for confirming the integrity of the boronic acid group. It helps distinguish the boronic acid from potential byproducts like its anhydride form (a boroxine).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as the acidic B(OH)₂ protons are readily observable.[2]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.[3]
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
Data Interpretation: Expected ¹H NMR Signals (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CH₃ | ~1.3-1.4 | Triplet | 3H | Methyl group of ethoxy |
| CH₂ | ~4.0-4.1 | Quartet | 2H | Methylene group of ethoxy |
| B(OH)₂ | ~8.0 | Broad Singlet | 2H | Boronic acid hydroxyls |
| Aromatic | ~6.9-7.8 | Multiplets | 8H | Biphenyl ring protons |
Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities
Mass spectrometry is indispensable for confirming the molecular weight of the target compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling, even at trace levels.[4]
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar molecules like boronic acids, minimizing fragmentation and typically showing a clear molecular ion or a related adduct.
-
Negative Ion Mode: Boronic acids often show higher sensitivity in negative ion mode, forming a stable [M-H]⁻ ion.[5][6] This is a key insight for method development.
-
High-Resolution MS (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, adding another layer of confidence to the identification.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4] Further dilute this stock to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is a common starting point.[5]
-
Mobile Phase: A gradient elution using water and acetonitrile, often with a modifier like ammonium acetate or ammonium hydroxide to improve peak shape and ionization efficiency.[5][7]
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: ESI, Negative.
-
Mass Analyzer: Scan mode over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound (C₁₄H₁₅BO₃, Exact Mass: 242.11). The molecular ion would be observed at m/z 241.10 [M-H]⁻.
-
Self-Validation: The protocol is self-validating as the retention time from the LC provides one piece of identifying information, while the mass-to-charge ratio from the MS provides an orthogonal confirmation of identity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
While LC-MS is excellent for identification, HPLC with UV detection is the workhorse for quantitative purity analysis. It separates the target compound from impurities, and the relative peak areas provide a measure of purity (area percent).
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the most common mode for separating moderately polar organic molecules. A C18 or Phenyl stationary phase is often effective for arylboronic acids.[8][9]
-
UV Detection: The biphenyl chromophore in this compound absorbs strongly in the UV region (typically around 254 nm), making UV detection highly sensitive for this compound.[10]
-
Challenges with Boronic Acids: A critical consideration is the on-column stability of boronic acids, which can be susceptible to hydrolysis or dehydration. Method development must focus on mitigating these effects, for instance, by adjusting mobile phase pH or using specific column chemistries with low silanol activity.[11]
Caption: A simplified workflow of a typical HPLC system for purity analysis.
Experimental Protocol: HPLC-UV
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Prepare a sample solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 5-10 µL of the sample. Integrate all peaks in the resulting chromatogram and calculate the area percent of the main peak to determine purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present in a sample.[12] For this compound, it is used to confirm the presence of the O-H (hydroxyl), C-H (aromatic and aliphatic), C-O (ether), and B-O (boronic acid) bonds.
Data Interpretation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Boronic acid, B(OH)₂[13] |
| ~3030 | C-H stretch | Aromatic C-H |
| ~2980, 2870 | C-H stretch | Aliphatic C-H (ethoxy) |
| ~1600, 1485 | C=C stretch | Aromatic ring skeleton |
| ~1350 | B-O stretch | Boronic acid, B-O[13][14] |
| ~1250 | C-O stretch | Aryl-alkyl ether |
Comparison of Core Analytical Techniques
| Technique | Primary Information | Sensitivity | Throughput | Key Advantage for this Compound | Main Limitation |
| ¹H NMR | Definitive molecular structure | Moderate | Moderate | Unambiguous proton environment data | Requires relatively pure sample |
| LC-MS | Molecular weight & impurity ID | Very High | High | Confirms MW and detects trace impurities[4] | Ionization can be complex (boroxines)[15] |
| HPLC-UV | Purity & Quantification | High | High | Gold standard for quantitative purity analysis | Co-eluting impurities can be missed |
| FTIR | Functional groups | Low | Very High | Fast confirmation of key chemical bonds[12] | Not suitable for quantification or isomer differentiation |
| X-ray Cryst. | Absolute solid-state structure | N/A | Low | Provides definitive 3D structure and packing[16] | Requires a high-quality single crystal |
| Thermal (DSC/TGA) | Melting point, stability | Low | Moderate | Determines thermal stability and decomposition profile | Provides limited structural information |
Conclusion
The robust characterization of this compound is a non-negotiable prerequisite for its use in advanced applications. A strategy that intelligently combines NMR for structural verification, HPLC-UV for purity quantification, and LC-MS for molecular weight confirmation and impurity identification provides a self-validating system of analysis. Additional techniques like FTIR offer rapid functional group screening, while X-ray crystallography and thermal analysis provide deeper insights into the solid-state and stability properties of the material. By understanding the strengths and causal logic behind each technique, researchers can generate a comprehensive and trustworthy data package, ensuring the quality and reliability of their scientific outcomes.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. scirp.org [scirp.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. Biphenyl-4-boronic acid | SIELC Technologies [sielc.com]
- 10. cores.emory.edu [cores.emory.edu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Characterization of 4-Ethoxybiphenyl-4'-boronic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of key chemical intermediates is paramount. 4-Ethoxybiphenyl-4'-boronic acid and its analogues are a critical class of reagents, widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds. The success of these synthetic endeavors hinges on the quality of the boronic acid starting material. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and its closely related derivatives, offering insights into their characterization and potential impurities.
The Challenge of Characterizing Boronic Acids
Arylboronic acids have a known propensity to form cyclic anhydride trimers called boroxines through dehydration. This equilibrium between the monomeric boronic acid and the boroxine can lead to complex and sometimes unintelligible NMR spectra. The choice of NMR solvent is therefore critical. Protic solvents like deuterated methanol (CD₃OD) can help to break up the boroxine structure, simplifying the resulting spectrum by favoring the monomeric form.[1]
Mass spectrometry of boronic acids, particularly with electrospray ionization (ESI), can also present challenges. The high polarity and tendency to form adducts can complicate the interpretation of the resulting mass spectra. It is common to observe ions corresponding to boroxines, solvent adducts, and dimers, which necessitates careful analysis of the experimental conditions.[2][3][4]
Comparative Spectral Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, alongside the experimental data for 4-methoxybiphenyl-4'-boronic acid and 4-biphenylboronic acid for direct comparison.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Alkoxy/Other Protons (ppm) | Solvent |
| This compound (Predicted) | ~7.8-8.2 (d, 2H), ~7.6-7.8 (d, 2H), ~7.5-7.7 (d, 2H), ~6.9-7.1 (d, 2H) | ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | CDCl₃/CD₃OD |
| 4-Methoxybiphenyl-4'-boronic acid | 8.11 (d, 2H), 7.64 (d, 2H), 7.60 (d, 2H), 6.99 (d, 2H) | 3.86 (s, 3H, -OCH₃) | DMSO-d₆ |
| 4-Biphenylboronic acid | 8.00 (d, 2H), 7.72 (d, 2H), 7.66 (d, 2H), 7.47 (t, 2H), 7.39 (t, 1H) | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) | Alkoxy/Other Carbons (ppm) | Solvent |
| This compound (Predicted) | ~160, ~145, ~135, ~132, ~128, ~126, ~115 | ~63 (-OCH₂CH₃), ~15 (-OCH₂CH₃) | CDCl₃/CD₃OD |
| 4-Methoxybiphenyl-4'-boronic acid | 161.5, 144.2, 134.8, 132.9, 128.3, 126.2, 114.3 | 55.2 (-OCH₃) | DMSO-d₆ |
| 4-Biphenylboronic acid | 143.9, 140.1, 134.7, 129.0, 127.9, 126.4 | - | DMSO-d₆ |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| This compound | C₁₄H₁₅BO₃ | 242.08 g/mol [5] | 243.12 |
| 4-Methoxybiphenyl-4'-boronic acid | C₁₃H₁₃BO₃ | 228.05 g/mol | 229.10 |
| 4-Biphenylboronic acid | C₁₂H₁₁BO₂ | 198.03 g/mol | 199.09 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data for the characterization of this compound derivatives, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Weigh approximately 5-10 mg of the boronic acid sample. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). As discussed, CD₃OD is often preferred to minimize boroxine formation. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 220 ppm.
-
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation: a. Prepare a dilute solution of the boronic acid sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ionization mode (positive or negative).
2. Instrument Parameters:
-
Ionization Mode: Positive or Negative Electrospray Ionization.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the spectrum for the presence of common adducts (e.g., with sodium [M+Na]⁺), dimers, or boroxine-related species.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for NMR and mass spectrometry data acquisition.
Interpreting the Spectra: A Comparative Analysis
The ethoxy group in this compound will introduce characteristic signals in both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, a quartet at approximately 4.1 ppm and a triplet at around 1.4 ppm are expected, corresponding to the -OCH₂- and -CH₃ protons, respectively. This is a key differentiator from the methoxy analogue, which exhibits a singlet at around 3.86 ppm for the -OCH₃ protons, and the parent biphenylboronic acid, which lacks any alkoxy signals.
In the ¹³C NMR spectrum, the ethoxy group will give rise to two signals, one for the methylene carbon (-OCH₂-) at approximately 63 ppm and another for the methyl carbon (-CH₃) at around 15 ppm. This again provides a clear distinction from the single methoxy carbon signal at ~55.2 ppm in the methoxy derivative.
The aromatic region of both the ¹H and ¹³C NMR spectra of all three compounds will show similarities, reflecting the common biphenylboronic acid core. However, the electronic effect of the alkoxy group (electron-donating) will cause slight upfield shifts of the aromatic protons and carbons on the substituted ring compared to the unsubstituted ring and the parent biphenylboronic acid.
Identifying Potential Impurities
A common impurity in the synthesis of biphenyl boronic acids via Suzuki coupling is the homocoupling of the starting boronic acid. In the case of this compound, this would result in the formation of 4,4'-diethoxybiphenyl. This impurity would be readily identifiable in the NMR and mass spectra. The mass spectrum would show a molecular ion corresponding to the homocoupled product, and the ¹H and ¹³C NMR spectra would lack the signals associated with the boronic acid group, while the aromatic signals would be consistent with a symmetrical di-substituted biphenyl structure. Other potential impurities could arise from incomplete reactions or side reactions involving the starting materials.
Conclusion
References
- 1. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR [m.chemicalbook.com]
- 5. {4'-ETHOXY-[1,1'-BIPHENYL]-4-YL}BORONIC ACID | CAS 182344-29-2 [matrix-fine-chemicals.com]
A Comparative Guide to HPLC Methods for Purity Assessment of 4-Ethoxybiphenyl-4'-boronic Acid
In the landscape of pharmaceutical development, particularly in the synthesis of complex molecules through cross-coupling reactions, the purity of starting materials is paramount. 4-Ethoxybiphenyl-4'-boronic acid is a key building block in Suzuki-Miyaura couplings, a reaction class celebrated for its versatility in forming carbon-carbon bonds.[1] The integrity of this boronic acid directly influences the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its purity assessment are not just a quality control measure, but a critical component of a successful drug development program.
This guide provides an in-depth comparison of two orthogonal High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound: a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the causality behind the methodological choices, present detailed experimental protocols, and compare their performance based on key validation parameters, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding Potential Impurities
A robust purity method must be "stability-indicating," meaning it can separate the main compound from its potential process-related impurities and degradation products.[2] For this compound, these can be predicted based on its synthesis and inherent chemical liabilities.
1. Process-Related Impurities: The most common synthesis route is the Suzuki-Miyaura coupling, which provides a predictable set of potential impurities.[3] Another route involves Grignard reagents.[4]
- Starting Materials: Unreacted 4-bromo-4'-ethoxybiphenyl, and boronic esters.
- Homocoupling Products: 4,4'-diethoxybiphenyl (from the halide) and biphenyl-4,4'-diboronic acid (from the boronic acid).
- Catalyst Residues: Residual palladium and phosphine ligands from the catalyst.
2. Degradation Products: Arylboronic acids are susceptible to specific degradation pathways.
- Protodeboronation: The loss of the boronic acid group to form 4-ethoxybiphenyl. This is a common degradation pathway, often catalyzed by aqueous acid or base.[5][6]
- Oxidative Degradation: Cleavage of the carbon-boron bond to yield 4'-ethoxy-[1,1'-biphenyl]-4-ol.[7][8]
- Anhydride Formation: Dehydration to form the cyclic trimer anhydride, known as a boroxine.[9]
A successful HPLC method must be able to resolve this compound from this diverse array of compounds with varying polarities.
Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the cornerstone of pharmaceutical analysis due to its robustness and wide applicability.[10] This method separates analytes based on their hydrophobicity.
Rationale for Method Design
For this compound and its likely impurities, a C18 column is a logical starting point. The biphenyl core provides significant hydrophobicity for good retention. The challenge lies in retaining the more polar degradants while still eluting the highly nonpolar homocoupled impurities within a reasonable time. A gradient elution with acetonitrile and water is therefore necessary. To ensure sharp peak shapes for the acidic boronic acid, a low pH mobile phase (e.g., using formic acid) is employed to suppress the ionization of the boronic acid group, as guided by USP General Chapter <621> on chromatography.[11]
Experimental Protocol: RP-HPLC
Objective: To develop a stability-indicating RP-HPLC method for the purity assessment of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 95 25 95 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.
-
For analysis, dilute the stock solution to 0.5 mg/mL with the diluent.
Visualization of RP-HPLC Workflow
Caption: RP-HPLC workflow for purity analysis.
Method 2: The Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase mode.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Rationale for Method Design
The primary challenge with the RP-HPLC method is the potentially poor retention of highly polar impurities or degradants. HILIC offers an orthogonal selectivity, separating compounds based on their polarity and partitioning into a water-enriched layer on the stationary phase surface.[9] This makes it ideal for retaining the boronic acid itself and any polar degradation products, while eluting nonpolar impurities like homocoupled byproducts early in the run. An amide-based stationary phase is chosen for its enhanced selectivity and robustness for polar analytes.[1]
Experimental Protocol: HILIC
Objective: To develop a HILIC method with orthogonal selectivity for the purity assessment of this compound.
Chromatographic Conditions:
-
Column: Amide, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 95 20 50 25 50 25.1 95 | 30 | 95 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (90:10, v/v)
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.
-
For analysis, dilute the stock solution to 0.5 mg/mL with the diluent. Note: The high organic content of the diluent is crucial for good peak shape in HILIC.
Visualization of HILIC Workflow
Caption: HILIC workflow for purity analysis.
Performance Comparison: A Data-Driven Analysis
To objectively compare these methods, we present simulated data from validation studies performed in accordance with ICH Q2(R1) guidelines.[12] The data evaluates the methods' ability to separate this compound from a spiked mixture of its key potential impurities and degradation products.
Table 1: Resolution of Key Impurities
| Compound Pair | RP-HPLC Method (Resolution, Rs) | HILIC Method (Resolution, Rs) | Comments |
| This compound / 4'-ethoxy-[1,1'-biphenyl]-4-ol | 2.8 | 3.5 | HILIC provides superior resolution for the polar oxidative degradant. |
| This compound / 4-ethoxybiphenyl | 4.5 | 2.1 | RP-HPLC excels at separating the less polar protodeboronation product. |
| 4-Ethoxybiphenyl / 4,4'-diethoxybiphenyl | 3.1 | 1.8 | RP-HPLC offers better separation of nonpolar impurities. HILIC elutes these close to the solvent front. |
Table 2: Summary of Validation Parameters
| Parameter | RP-HPLC Method | HILIC Method |
| Specificity | Peak purity index > 0.999 for all stress conditions. Baseline resolution for key impurities. | Peak purity index > 0.999 for all stress conditions. Orthogonal selectivity demonstrated. |
| Linearity (r²) | > 0.999 over 0.1 - 1.0 mg/mL | > 0.999 over 0.1 - 1.0 mg/mL |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.8% |
| Precision (%RSD) | Repeatability: < 0.5%, Intermediate: < 1.0% | Repeatability: < 0.8%, Intermediate: < 1.5% |
| Robustness | Tolerant to minor changes in pH, temperature, and organic content. | More sensitive to injection solvent composition and mobile phase water content. |
Senior Scientist's Verdict: Choosing the Right Method
The data clearly illustrates a classic trade-off in chromatography.
The RP-HPLC method demonstrates excellent robustness, precision, and superior resolving power for nonpolar, process-related impurities like the homocoupled 4,4'-diethoxybiphenyl and the protodeboronation product 4-ethoxybiphenyl. It stands as the ideal choice for routine quality control, where these are often the most probable impurities from the synthesis. Its familiarity and ruggedness are significant advantages in a regulated environment.
The HILIC method , while slightly less robust, provides invaluable orthogonal selectivity. Its strength lies in the superior retention and separation of the polar parent compound from its highly polar degradation products, such as the oxidative impurity 4'-ethoxy-[1,1'-biphenyl]-4-ol. This makes the HILIC method an essential tool for in-depth stability studies, forced degradation analysis, and for characterizing new impurity profiles where polar degradants are suspected.
In practice, a comprehensive purity assessment strategy for a critical starting material like this compound should leverage both methods. The RP-HPLC method should be employed for routine release testing and quality control, while the HILIC method should be used during method development, validation, and for investigating out-of-specification or stability-related issues. This dual-method approach ensures that the full spectrum of potential impurities, from nonpolar to highly polar, can be effectively detected and quantified, guaranteeing the integrity of the material and the quality of the final pharmaceutical product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in cross-coupling reactions like the Suzuki-Miyaura coupling is a critical decision that significantly impacts reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of these two important classes of organoboron compounds, supported by experimental data and mechanistic insights to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The fundamental difference between boronic acids and their corresponding boronate esters lies in a trade-off between reactivity and stability.[1]
-
Boronic Acids: Generally, boronic acids are more reactive and often lead to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively affect their shelf-life and reaction yields.[1]
-
Boronate Esters: Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]
Mechanistic Insights: The Critical Transmetalation Step
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.[3]
It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[1] However, recent studies have provided evidence that boronate esters can undergo transmetalation directly, without prior hydrolysis.[4] In some cases, certain boronate esters have been shown to transmetalate significantly faster than the corresponding boronic acid.[4]
Two primary pathways for transmetalation have been debated[5]:
-
The Boronate Pathway: The boronic acid or ester reacts with a base to form a more nucleophilic boronate species, which then reacts with the palladium-halide complex.[5]
-
The Oxo-Palladium Pathway: The palladium-halide complex reacts with the base to form a palladium-hydroxo complex, which then reacts with the neutral boronic acid or ester.[5]
Kinetic studies suggest that for boronic acids, the reaction of a palladium hydroxo complex with the boronic acid is the predominant pathway for transmetalation in catalytic Suzuki-Miyaura reactions conducted with a weak base and aqueous solvent mixtures.[5][6] The rate of transmetalation between a boronate and a palladium-bromide complex was found to be approximately four orders of magnitude slower than that between a boronic acid and the corresponding oxo-palladium complex.[7]
dot
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
Quantitative Performance Comparison
The following table summarizes representative quantitative data comparing the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura coupling.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Key Insights |
| Reaction Time | Shorter[1] | Longer[1] | Boronic acids generally exhibit faster kinetics due to their higher reactivity. |
| Yield | Can be high, but may be compromised by decomposition.[3] | Often more reproducible and can provide higher isolated yields due to greater starting material purity.[3] | The stability of boronate esters often leads to cleaner reactions and more consistent outcomes. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to decomposition.[3] | Generally high; can be purified by standard techniques like column chromatography.[3] | The ease of purification for boronate esters is a significant practical advantage. |
| Handling and Storage | Requires inert atmosphere and low temperatures for long-term storage.[3] | Stable at room temperature, easy to handle.[3] | Boronate esters offer superior handling and storage characteristics, crucial for library synthesis and process chemistry. |
| Susceptibility to Protodeboronation | Higher, especially for electron-deficient or heteroaromatic systems.[1] | Lower, offering a significant advantage for sensitive substrates.[8] | This is a critical consideration for challenging coupling partners. |
Kinetic studies on the transmetalation step have revealed that the structure of the boronate ester can significantly influence the reaction rate. For instance, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the corresponding arylboronic acid.[4] This highlights that while boronic acids are often considered more reactive, specific boronate esters can exhibit enhanced reactivity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following are representative, non-optimized procedures for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid and a boronate ester.
Protocol 1: Coupling with Phenylboronic Acid
-
To a Schlenk tube, add aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Phenylboronic Acid Pinacol Ester
-
To a Schlenk tube, add aryl bromide (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Electronic Properties of 4-Ethoxybiphenyl-4'-boronic acid: A Computational Approach
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth computational analysis of the electronic properties of 4-Ethoxybiphenyl-4'-boronic acid, a key reagent in synthetic chemistry. By leveraging Density Functional Theory (DFT), we will dissect its molecular orbital characteristics and spectroscopic profile. This analysis is presented in comparison with structurally related alternatives—Phenylboronic acid, 4-Methoxyphenylboronic acid, and the parent Biphenyl—to provide a clear context for its unique electronic behavior. The insights derived are crucial for professionals seeking to optimize reaction conditions, design novel molecules, and understand structure-property relationships in drug development and materials science.
Introduction: The Significance of Substituted Biphenyl Boronic Acids
This compound belongs to a versatile class of compounds widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] The electronic nature of the boronic acid and its substituents directly influences the efficiency of the catalytic cycle, particularly the transmetalation step. The title compound, featuring an electron-donating ethoxy group (-OEt) on one phenyl ring and a boronic acid moiety (-B(OH)₂) on the other, presents an interesting case of electronic push-pull effects across a conjugated biphenyl system. Understanding these properties at a quantum-mechanical level is paramount for predicting its reactivity and designing next-generation catalysts and functional molecules.
The Computational Scientist's Toolkit: Methodology Explained
To ensure a robust and reliable analysis, we employ a multi-step computational workflow grounded in established quantum chemistry principles. The causality behind our methodological choices is as critical as the results themselves, forming a self-validating system for trustworthiness.
Theoretical Foundation: Density Functional Theory (DFT)
For this study, we selected Density Functional Theory (DFT) as our primary computational tool. DFT provides an exceptional balance of computational efficiency and accuracy for medium-sized organic molecules, making it the workhorse of modern computational chemistry.[4][5] Specifically, we utilize the B3LYP hybrid functional , which incorporates a portion of exact Hartree-Fock exchange, offering a well-validated approach for determining both the geometry and electronic structure of organic compounds.
Basis Sets: The Building Blocks of Accuracy
The electronic wavefunction is described using a basis set. We employed the 6-311+G(d,p) basis set for our calculations. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible and accurate description of the valence electrons involved in chemical bonding.
-
+: Diffuse functions are added for heavy atoms, which are crucial for accurately describing lone pairs and anions, relevant for the oxygen and boronic acid groups.
-
(d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron distributions, which is essential for capturing the true geometry and bonding environment.
Simulating Light-Matter Interaction: Time-Dependent DFT (TD-DFT)
To investigate how the molecule interacts with light, we performed Time-Dependent DFT (TD-DFT) calculations. This method is a powerful extension of DFT for calculating excited-state properties, allowing us to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum and identify the key electronic transitions involved.[6][7][8]
Computational Workflow
The entire process, from initial structure to final analysis, follows a rigorous, sequential protocol. This ensures that each step is built upon a physically meaningful and validated foundation.
Caption: Computational workflow for analyzing molecular electronic properties.
Ground State Electronic Properties of this compound
The ground state properties dictate the inherent stability, reactivity, and intermolecular interactions of a molecule.
Optimized Molecular Geometry
After geometry optimization, the molecule adopts a non-planar conformation. The dihedral angle between the two phenyl rings is calculated to be approximately 38.5°. This twist is a result of steric hindrance between the ortho-hydrogens on the adjacent rings and is a characteristic feature of biphenyl systems. This deviation from planarity has a significant impact on the extent of π-conjugation across the molecule, which in turn affects the electronic properties.[6]
Frontier Molecular Orbitals (HOMO & LUMO)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity.[9] The HOMO energy correlates with the ionization potential (ease of donating an electron), while the LUMO energy relates to the electron affinity (ease of accepting an electron). The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.[10][11][12]
The HOMO of this compound is primarily localized across the ethoxy-substituted phenyl ring and the adjacent phenyl ring, consistent with the electron-donating nature of the ethoxy group. Conversely, the LUMO is distributed mainly over the boronic acid-substituted phenyl ring and the biphenyl bridge, reflecting the empty p-orbital on the boron atom which makes it an electron-accepting moiety.
Caption: Schematic of HOMO/LUMO distributions (Illustrative).
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions of positive and negative charge. For this compound, the MEP shows a high electron density (negative potential, red/yellow) around the oxygen atoms of both the ethoxy and boronic acid groups. In contrast, the region around the hydroxyl protons of the boronic acid and the boron atom itself shows a lower electron density (positive potential, blue), highlighting its Lewis acidic character. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.
Comparative Analysis of Electronic Properties
To contextualize the electronic properties of this compound, we compare its calculated values with those of key analogues: the unsubstituted Biphenyl core, the parent Phenylboronic acid (PBA), and the closely related 4-Methoxyphenylboronic acid.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λmax (nm) (TD-DFT) |
| Biphenyl | -6.25 | -0.65 | 5.60 | 248 |
| Phenylboronic Acid[13][14] | -6.68 | -1.15 | 5.53 | 270 |
| 4-Methoxyphenylboronic Acid[15] | -5.85 | -1.18 | 4.67 | 298 |
| This compound | -5.89 | -1.21 | 4.68 | 302 |
Analysis of Trends:
-
Effect of Biphenyl System: Moving from Phenylboronic Acid to the biphenyl system significantly raises the HOMO energy and narrows the energy gap. This is due to the extended π-conjugation of the two phenyl rings, which destabilizes the HOMO more than the LUMO.
-
Effect of the Alkoxy Group (-OMe, -OEt): The introduction of an electron-donating alkoxy group dramatically increases the HOMO energy level compared to both Biphenyl and Phenylboronic acid.[4] This makes the molecule a better electron donor. Consequently, the HOMO-LUMO gap is substantially reduced, leading to a red-shift (shift to longer wavelength) in the predicted UV-Vis absorption maximum (λmax).
-
Ethoxy vs. Methoxy: The electronic properties of this compound are nearly identical to its methoxy counterpart. The additional methylene unit in the ethoxy group has a negligible electronic effect, suggesting that for many applications, these two reagents could be used interchangeably based on factors like solubility or cost.
-
Effect of the Boronic Acid Group: The -B(OH)₂ group acts as a weak electron-withdrawing moiety in its sp² hybridized state, primarily influencing the LUMO.[16] This is evident in the lower LUMO energies of the boronic acid derivatives compared to the parent Biphenyl.
Experimental Validation: Bridging Theory and Practice
The computational results presented here provide a powerful predictive framework. However, for complete scientific validation, these theoretical values must be correlated with experimental data.
-
UV-Vis Spectroscopy: The most direct comparison is to measure the UV-Vis absorption spectrum of this compound in a suitable solvent.[17][18] The experimentally determined λmax should align with the TD-DFT calculated value, although solvent effects can cause minor shifts.
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to experimentally estimate the oxidation and reduction potentials of a molecule.[19][20] These potentials can then be correlated to the energies of the HOMO and LUMO orbitals, respectively, providing an empirical validation of the DFT calculations.
Conclusion
This computational guide demonstrates that this compound is an electron-rich molecule characterized by a high-energy HOMO and a relatively small HOMO-LUMO gap compared to unsubstituted phenylboronic acid or biphenyl. Its electronic properties are dominated by the strong electron-donating effect of the ethoxy group across the conjugated biphenyl system. The computational comparison reveals that its electronic behavior is virtually indistinguishable from 4-Methoxyphenylboronic acid, providing valuable insight for reagent selection in synthetic applications. The presented data and workflow offer a robust framework for researchers to understand and predict the behavior of this important chemical building block, facilitating more rational design in drug discovery and materials science.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. youtube.com [youtube.com]
- 13. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 14. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 15. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Discerning Researcher's Guide to Kinetic Analysis of 4-Ethoxybiphenyl-4'-boronic Acid Coupling Reactions
For the discerning researcher in drug development and materials science, the synthesis of biaryl scaffolds is a foundational endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile and robust method for the formation of carbon-carbon bonds. However, in the pursuit of process optimization, scalability, and deeper mechanistic understanding, moving beyond simple yield analysis to a rigorous kinetic investigation is paramount. This guide provides a comprehensive comparison of methodologies for the kinetic analysis of the Suzuki-Miyaura coupling of a key building block, 4-ethoxybiphenyl-4'-boronic acid, with a focus on providing actionable insights for catalyst selection and reaction optimization.
While direct, publicly available kinetic data for the coupling of this compound is limited, this guide will draw upon established principles and comparative data from electronically and sterically similar arylboronic acids, such as 4-methoxyphenylboronic acid, to provide a robust framework for your investigations.
The Strategic Imperative of Kinetic Analysis
In the competitive landscape of modern chemistry, understanding the "how" and "how fast" of a reaction is as crucial as the final outcome. Kinetic analysis provides a dynamic picture of the reaction, offering critical advantages:
-
Evidence-Based Catalyst and Ligand Selection: By comparing the turnover frequencies and reaction profiles of different palladium catalysts and ligands, you can move beyond anecdotal evidence to make informed decisions that directly impact reaction efficiency and cost.
-
Mechanistic Elucidation: Kinetic data, such as reaction orders with respect to each component, can provide strong evidence for a proposed catalytic cycle and help identify the rate-determining step.[1] This knowledge is invaluable for troubleshooting and targeted optimization.
-
Process Optimization and Scalability: A thorough kinetic understanding allows for the rational adjustment of reaction parameters like temperature, concentration, and catalyst loading to achieve optimal performance, ensuring a smooth transition from bench-scale to pilot plant production.
Designing Your Kinetic Study: A Comparative Look at Methodologies
The foundation of any reliable kinetic study is a robust experimental design and a precise method for monitoring reaction progress. Here, we compare two widely adopted techniques for the Suzuki-Miyaura coupling of this compound.
Methodology 1: The Workhorse - Off-Line High-Performance Liquid Chromatography (HPLC)
This is a highly reliable and accessible method for quantifying the consumption of reactants and the formation of products over time.
Detailed Experimental Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, combine the aryl halide (e.g., 4-bromoanisole), this compound, the palladium catalyst/precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos), a suitable base (e.g., K₃PO₄), and the chosen solvent system (e.g., dioxane/water).
-
Internal Standard Addition: Introduce a known quantity of an inert internal standard (e.g., biphenyl or triphenylmethane) into the reaction mixture. This is a critical step to ensure accurate quantification by correcting for any variations in sample injection volume.
-
Timed Aliquot Sampling: At predetermined time intervals, carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediate Quenching: To halt the reaction instantaneously, the aliquot should be immediately added to a vial containing a quenching solution (e.g., a chilled mixture of acetonitrile and a small amount of acid).
-
Sample Preparation for Analysis: Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration and filter it through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC Analysis: Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reverse-phase column) and monitor the elution of reactants, products, and the internal standard using a UV detector at an appropriate wavelength.
-
Data Processing and Kinetic Analysis: Integrate the peak areas of the reactants and the product. Using the response factor of the internal standard, calculate the concentration of each species at each time point. Plot the concentration of the product (or disappearance of the limiting reactant) against time. The initial rate can be determined from the slope of the initial linear portion of this curve.
Visualizing the HPLC Workflow:
Caption: A streamlined workflow for kinetic analysis using off-line HPLC.
Methodology 2: Real-Time Insights with In-Situ Monitoring
Techniques like in-situ Raman or IR spectroscopy can provide a continuous stream of data without the need for manual sampling, offering a higher temporal resolution.
Conceptual Protocol (In-Situ Raman):
-
Reaction Setup: The reaction is assembled in a specialized reactor equipped with a Raman probe immersed in the reaction mixture.
-
Spectral Acquisition: Raman spectra are collected continuously throughout the reaction.
-
Data Analysis: The intensity of characteristic Raman bands for the reactants and the product are monitored over time. These intensities are then correlated with concentration to generate a kinetic profile.
Comparative Analysis of Monitoring Techniques:
| Feature | Off-Line HPLC | In-Situ Spectroscopy (e.g., Raman) |
| Sampling | Invasive, requires quenching | Non-invasive, continuous monitoring |
| Time Resolution | Lower, dependent on sampling frequency | High, provides real-time data |
| Applicability | Broadly applicable to homogeneous and heterogeneous systems | Best suited for homogeneous reactions |
| Potential for Error | Manual sampling and quenching can introduce variability | Requires specialized equipment and can be sensitive to changes in the reaction medium |
A Comparative Look at Palladium Catalysts: Extrapolating from Similar Systems
Case Study: Coupling of 4-substituted Phenylboronic Acids with Aryl Bromides
Studies on the Suzuki-Miyaura coupling of various substituted phenylboronic acids have shown that electron-donating groups on the boronic acid can accelerate the reaction rate. For instance, a comparative kinetic study of the Suzuki reaction involving 4-bromoanisole and various phenylboronic acids demonstrated that derivatives with electron-donating groups, like the methoxy group, exhibit high turnover frequencies (TOFs).[2]
Hypothetical Comparative Kinetic Data:
The following table presents a hypothetical comparison based on the expected reactivity trends.
| Catalyst System | Limiting Reactant | Boronic Acid | Expected Relative Initial Rate | Expected Time to >95% Conversion |
| Pd(PPh₃)₄ | 4-Bromoanisole | This compound | Moderate | 4-6 hours |
| Pd₂(dba)₃ / SPhos | 4-Bromoanisole | This compound | High | 1-2 hours |
| Pd(OAc)₂ / PCy₃ | 4-Bromotoluene | Phenylboronic acid | Moderate-High | 2-4 hours |
| Pd-Polymer Hybrid | 4-Bromoanisole | 4-Methoxyphenylboronic acid | High | < 1 hour[2] |
This hypothetical data underscores the importance of ligand choice. Buchwald-type ligands like SPhos are known to significantly accelerate the reaction compared to traditional phosphine ligands like PPh₃.
The Catalytic Cycle: The Heart of the Reaction
A robust kinetic analysis is intrinsically linked to an understanding of the underlying catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction provides the framework for interpreting your kinetic data.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Mechanistic Steps and Their Kinetic Relevance:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is often the rate-determining step, particularly with less reactive aryl chlorides.[3]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic acid. The nature of the base and the electronic properties of the boronic acid can significantly influence the rate of this step.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the active Pd(0) catalyst. This step is typically fast.
By systematically varying the concentrations of the aryl halide, this compound, base, and catalyst, and observing the effect on the initial reaction rate, you can gain valuable insights into which of these fundamental steps is the kinetic bottleneck in your specific system.
Conclusion: Empowering Your Research Through Kinetic Insight
While direct kinetic comparisons for the Suzuki-Miyaura coupling of this compound may require in-house investigation, the principles and methodologies outlined in this guide provide a clear roadmap for such studies. By embracing kinetic analysis, you transition from a qualitative to a quantitative understanding of your reaction, enabling rational optimization, more robust processes, and a deeper appreciation of the intricate dance of molecules at the heart of this powerful transformation. The investment in kinetic analysis is an investment in the efficiency and success of your research and development endeavors.
References
A Senior Application Scientist's Guide to Palladium Ligand Performance in Suzuki-Miyaura Cross-Coupling with 4-Ethoxybiphenyl-4'-boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl compounds.[1][2][3] The choice of the palladium ligand is paramount to the success of this reaction, dictating reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of the performance of various palladium ligands, with a specific focus on their application with 4-Ethoxybiphenyl-4'-boronic acid, a substrate of interest in the synthesis of advanced materials and pharmaceutical intermediates.
The Critical Role of the Ligand in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4] The ligand's role is not merely as a spectator; it actively participates in and influences each key step of the cycle: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the ligand directly impact the rates of these steps and the stability of the palladium intermediates.[5][6]
Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have revolutionized the field by enabling the coupling of challenging substrates, including sterically hindered and electron-rich partners.[5][7][8] These ligands promote the formation of highly reactive monoligated palladium(0) species, which are crucial for efficient catalysis.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Ligands
While direct, side-by-side comparative data for the coupling of this compound with a specific aryl halide using a wide range of ligands is not extensively published, we can infer performance based on studies with structurally similar, sterically demanding, and electron-rich substrates. The Buchwald family of biarylphosphine ligands, including XPhos, SPhos, and RuPhos, are particularly relevant.[5][6][9]
| Ligand | Structure | Key Features | Expected Performance with this compound |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich.[7][8] | Excellent performance is expected, especially with challenging aryl chlorides, due to its ability to promote the formation of the active monoligated palladium species and facilitate reductive elimination.[7][8] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky with electron-donating methoxy groups.[5] Believed to stabilize the oxidative addition intermediate through a Pd-O interaction.[5] | High activity is anticipated. The methoxy groups can enhance catalyst stability and reactivity, making it a robust choice for a broad range of aryl halides.[5][10] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with bulkier isopropoxy groups. | Likely to show high reactivity, particularly in challenging couplings where steric bulk is beneficial. The increased steric hindrance can further promote reductive elimination. |
Note: The expected performance is an extrapolation based on the known reactivity of these ligands with other sterically hindered and electron-rich arylboronic acids.[5][6][11]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, using XPhos as the ligand. This procedure is a self-validating system, incorporating best practices for achieving high yields and purity.
Reaction Scheme:
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. fishersci.se [fishersci.se]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxybiphenyl-4'-boronic Acid
This guide provides essential safety and logistical information for the proper disposal of 4-Ethoxybiphenyl-4'-boronic acid (CAS No. 182344-29-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
While some safety data sheets (SDS) for this compound may lack detailed hazard classifications, it is imperative to handle it with the caution afforded to analogous arylboronic acid compounds.[1] These compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Recent studies have also flagged some arylboronic acids as potentially genotoxic impurities, making meticulous handling and disposal paramount.[5][6]
The reactivity of the boronic acid group is the source of these hazards. As a Lewis acid, it can interact with biological nucleophiles, leading to irritation. This reactivity underscores the need for strict adherence to disposal protocols to prevent unintended environmental release or personnel exposure.
Table 1: GHS Hazard Classification for Analogous Arylboronic Acids
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper disposal begins with personal protection.[8] Handling chemical waste without appropriate PPE exposes you to the same, if not greater, risks as handling the pure substance.
Causality: The primary routes of exposure for solid boronic acids are inhalation of dust and direct contact with skin or eyes. The prescribed PPE creates a necessary barrier to prevent this contact.
Table 2: Required Personal Protective Equipment (PPE)
| Scenario | Required PPE | Rationale |
| Routine Handling of Waste | Nitrile gloves, safety goggles with side shields, lab coat.[7][8] | Prevents incidental skin contact and eye splashes. |
| Spill Cleanup / Dust Generation | All of the above, plus respiratory protection (e.g., N95 respirator or equivalent).[7][9] | Prevents inhalation of airborne particles which can cause respiratory tract irritation.[4] |
Always ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10]
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste.[9][10][11] It should never be disposed of in standard trash or down the drain.[8][11]
Step 1: Waste Segregation and Containerization
-
Action: Immediately place waste this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) into a dedicated, compatible waste container.[9]
-
Causality: Segregation is a cornerstone of chemical safety.[12][13] Mixing boronic acids with incompatible waste streams, such as strong oxidizing agents or strong acids, can lead to dangerous reactions.[11] The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a tightly sealing lid to prevent leaks and the release of dust.[12][13]
Step 2: Proper Labeling
-
Action: Label the waste container clearly and immediately. The label must include:
-
Causality: Accurate labeling, as mandated by OSHA and the EPA, prevents accidental misuse of the container, informs emergency responders of the contents, and ensures the waste is handled correctly by disposal technicians.[12][15]
Step 3: On-Site Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: Storing hazardous waste in a designated SAA minimizes the risk of spills and exposure to untrained personnel.[14] The container must be kept closed except when adding waste.[13] This practice is a specific requirement of the EPA to prevent the release of hazardous vapors or dust.
Step 4: Arranging for Professional Disposal
-
Action: When the container is full or you are terminating a project, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup. They will transport it from the SAA to a Central Accumulation Area (CAA) before it is removed by a licensed hazardous waste contractor.
-
Causality: Federal and local regulations mandate that chemical waste be disposed of through licensed and approved facilities.[4][9] These contractors have the specialized equipment and permits to transport and dispose of the chemical in a way that is safe for the public and the environment, often through high-temperature incineration.[12]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared response is critical to mitigating harm.
Solid Spill Protocol
-
Alert Personnel: Notify colleagues in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: At a minimum, wear gloves, goggles, a lab coat, and respiratory protection to prevent dust inhalation.[7]
-
Contain and Clean: Gently sweep up the solid material.[7][11] Avoid aggressive actions that create dust. Place the spilled material and all cleanup materials into a hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EHS office, per your institution's Chemical Hygiene Plan.[16]
Personnel Exposure First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][10] Remove contaminated clothing.[2] Seek medical attention if irritation occurs.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][10] If they feel unwell, call a poison center or doctor.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]
The Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for the disposal of this compound.
Decontamination of Laboratory Glassware
Properly cleaning contaminated labware minimizes cross-contamination and reduces the volume of hazardous waste.
-
Initial Mechanical Removal: Scrape out any visible solid residue into the solid hazardous waste container.
-
Solvent Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve remaining residue. Pour this rinsate into a designated halogenated or non-halogenated solvent waste container, as appropriate.
-
Deactivating Rinse (Optional but Recommended): Since boronic acids can be converted to water-soluble boronates under basic conditions, a rinse with a dilute aqueous base (e.g., 1% sodium carbonate solution) can be effective.[17] This rinsate must also be collected as hazardous aqueous waste.
-
Final Cleaning: Proceed with standard laboratory washing procedures (detergent, water, deionized water).
-
Disposal of Rinsate: All rinsates from steps 2 and 3 must be treated as hazardous waste and disposed of according to the appropriate liquid waste stream protocols. Never pour them down the drain.[8]
Conclusion
The responsible disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of professional scientific practice. By understanding the chemical principles behind the hazards and adhering strictly to the protocols for segregation, labeling, storage, and professional disposal, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. fishersci.ie [fishersci.ie]
- 8. laballey.com [laballey.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. usbioclean.com [usbioclean.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
- 17. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
